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[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine Documentation Hub

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  • Product: [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
  • CAS: 883541-34-2

Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Analysis, Synthesis, and Pharmacological Utility of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine

Topic: IUPAC name for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine Content Type: An in-depth technical guide or whitepaper on the core. Abstract This technical guide provides a comprehensive analysis of [1-(Thiophe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IUPAC name for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine Content Type: An in-depth technical guide or whitepaper on the core.

Abstract

This technical guide provides a comprehensive analysis of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine , a versatile bifunctional building block in medicinal chemistry. Characterized by a piperidine core substituted with a lipophilic thiophene moiety and a reactive primary amine, this scaffold serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and antihistamines. This document details the IUPAC nomenclature logic, validated synthetic protocols, physicochemical profiling, and bioisosteric applications of this molecule.

Chemical Identity & Nomenclature[1]

Systematic Naming & Structure

The IUPAC name [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine describes a structure where a methanamine group is the principal characteristic group attached to a piperidine ring, which is N-substituted with a thiophen-2-ylmethyl group.

  • Preferred IUPAC Name (PIN): 1-(Thiophen-2-ylmethyl)piperidin-4-ylmethanamine[1]

  • Molecular Formula: C₁₁H₁₈N₂S[2]

  • Molecular Weight: 210.34 g/mol [3]

  • SMILES: NCC1CCN(CC2=CC=CS2)CC1

  • InChI Key: Predicted as JXFQDIBOGWDEEL-UHFFFAOYSA-N (Analogous to N-methyl variant)[1]

Table 1: Structural Components & Function

ComponentFunctionalityMedicinal Chemistry Role
Methanamine Primary Amine (-CH₂NH₂)Reactive Handle: Site for amide coupling, reductive amination, or sulfonylation to generate lead compounds.
Piperidine Saturated HeterocycleLinker/Scaffold: Provides defined spatial geometry (chair conformation) and solubility; common pharmacophore in GPCR ligands.
Thiophene Aromatic HeterocycleLipophilic Anchor: Acts as a bioisostere for phenyl/benzene rings, offering distinct electronic properties and metabolic profiles.
Related Compounds[2][4]
  • N-Methyl Analog: N-Methyl-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine (CAS: 930111-07-2).[1]

  • Isomer: [1-(Thiophen-3-ylmethyl)piperidin-4-yl]methanamine.

Synthetic Pathways

The synthesis of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine requires a strategy that installs the N-substituent while preserving the primary amine functionality. Two primary routes are recommended based on precursor availability and yield efficiency.

Route A: Reductive Amination (Convergent Strategy)

This is the preferred industrial route due to the availability of aldehydes and the mild reaction conditions.

  • Step 1: Reaction of tert-butyl (piperidin-4-ylmethyl)carbamate (Boc-protected amine) with thiophene-2-carbaldehyde.

  • Step 2: Reduction of the iminium intermediate using Sodium Triacetoxyborohydride (STAB).

  • Step 3: Acidic deprotection of the Boc group.

Protocol 2.1: Reductive Alkylation

  • Reagents: Thiophene-2-carbaldehyde (1.0 eq), tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq), NaBH(OAc)₃ (1.5 eq), Acetic Acid (cat.), DCE (Solvent).

  • Procedure:

    • Dissolve amine and aldehyde in 1,2-dichloroethane (DCE).

    • Add catalytic acetic acid to adjust pH to ~5–6. Stir for 30 min to form the imine.

    • Add NaBH(OAc)₃ portion-wise at 0°C. Warm to RT and stir for 12–16 h.

    • Quench with saturated NaHCO₃. Extract with DCM.

  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 2 h. Concentrate to yield the HCl or TFA salt.

Route B: Nucleophilic Substitution

Useful when the alkyl halide is readily available and the amine is robust.

  • Reactants: 4-(Aminomethyl)piperidine + 2-(Chloromethyl)thiophene.

  • Conditions: K₂CO₃, Acetonitrile, Reflux.

  • Note: Requires careful stoichiometry to prevent over-alkylation at the primary amine. Using a Boc-protected piperidine precursor is strictly recommended to ensure regioselectivity at the piperidine nitrogen.

Synthetic Workflow Diagram

Synthesis Start1 Piperidine-4-methanamine (Boc-Protected) Intermediate Imine Species Start1->Intermediate DCE, AcOH Start2 Thiophene-2-carbaldehyde Start2->Intermediate Product_Protected N-Boc Intermediate Intermediate->Product_Protected NaBH(OAc)3 Reductive Amination Final [1-(Thiophen-2-ylmethyl) piperidin-4-yl]methanamine Product_Protected->Final TFA/DCM or HCl Deprotection

Figure 1: Convergent synthetic pathway via reductive amination.

Physicochemical Profiling & ADME Logic

Understanding the physicochemical properties is crucial for predicting the behavior of this scaffold in biological systems.

Table 2: Predicted Physicochemical Properties

PropertyValue (Est.)Interpretation
LogP 1.6 ± 0.4Moderate Lipophilicity: The thiophene ring increases lipophilicity compared to a pyridine or unsubstituted piperidine, aiding membrane permeability.
pKa (Basic) ~10.2 (1° Amine)~8.5 (Piperidine)Diprotic Base: At physiological pH (7.4), the molecule will be predominantly dicationic. This affects blood-brain barrier (BBB) penetration unless masked.
TPSA ~55 ŲGood Permeability: TPSA < 90 Ų suggests good oral bioavailability potential.
Rotatable Bonds 4Flexible: High conformational flexibility allows the molecule to adapt to various binding pockets.
Bioisosterism: Thiophene vs. Benzene

Replacing a benzyl group with a (thiophen-2-yl)methyl group is a classic medicinal chemistry tactic ("Scaffold Hopping").

  • Electronic Effect: Thiophene is electron-rich (π-excessive). It can engage in stronger cation-π interactions or edge-to-face π-stacking than benzene.

  • Steric Effect: The C–S–C bond angle (~92°) is smaller than the C–C–C angle in benzene, subtly altering the vector of the substituent.

  • Metabolism: The thiophene ring is susceptible to S-oxidation or oxidation at the 5-position. Blocking the 5-position (e.g., with chlorine or methyl) can improve metabolic stability.

Medicinal Chemistry Applications

This scaffold acts as a "linker-head" motif. The piperidine provides the distance, and the primary amine is the "warhead" attachment point.

Pharmacophore Integration
  • GPCR Ligands: The basic nitrogen of the piperidine often interacts with a conserved Aspartate residue in GPCR transmembrane domains (e.g., Dopamine D2, Histamine H1).

  • Kinase Inhibitors: The primary amine can be converted into a urea or amide to interact with the hinge region or the DFG motif of kinases.

Structural Activity Relationship (SAR) Logic

SAR Center [1-(Thiophen-2-ylmethyl) piperidin-4-yl]methanamine Thiophene Thiophene Ring: Lipophilic Pocket Binding Bioisostere for Phenyl Risk: Metabolic Oxidation Center->Thiophene Piperidine Piperidine Core: Solubility & Geometry Interaction: Aspartate Salt Bridge Center->Piperidine Amine Primary Amine: Derivatization Point (Amides, Ureas, Sulfonamides) Center->Amine

Figure 2: SAR deconstruction of the scaffold.

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Recommendations and Preferred Names. Royal Society of Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem Compound Summary. (2023). N-Methyl-[1-(thien-2-ylmethyl)piperid-4-yl]methylamine (Related Analog). National Center for Biotechnology Information.[4] Link

  • Fisher Scientific. (2023).[1] Product Specifications: N-Methyl-[1-(thien-2-ylmethyl)piperid-4-yl]methylamine.[1] Link

Sources

Exploratory

biological targets of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine

An In-Depth Technical Guide to the Biological Targets of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine and its Analogs: A Focus on the Histamine H4 Receptor This guide provides a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Targets of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine and its Analogs: A Focus on the Histamine H4 Receptor

This guide provides a comprehensive technical overview of the and structurally related compounds. Drawing from extensive research in the field, this document synthesizes the current understanding of the primary molecular interactions and resulting physiological effects of this chemical scaffold. The core focus will be on its potent and selective antagonism of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic intricacies of this class of compounds.

Introduction: Unveiling a Potent Histamine H4 Receptor Antagonist

The chemical entity [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to its structural similarity to potent bioactive molecules. While direct studies on this specific molecule are not extensively published, its core structure is a key pharmacophore found in well-characterized compounds, most notably JNJ-7777120. JNJ-7777120 is a pioneering, potent, and selective antagonist of the histamine H4 receptor.[1][2][3] This structural relationship strongly suggests that the primary biological target of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine is the H4 receptor.

The discovery of the H4 receptor has opened new avenues for understanding the multifaceted role of histamine in physiology and pathology, extending beyond its well-known functions in allergic reactions mediated by the H1 receptor.[4] The H4 receptor is predominantly expressed on cells of the immune system, positioning it as a critical regulator of inflammatory processes.[5][6]

The Primary Biological Target: The Histamine H4 Receptor

The histamine H4 receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[7] Its activation by histamine leads to the modulation of several intracellular signaling pathways, primarily through coupling to Gαi/o proteins. This interaction inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

H4 Receptor Signaling Pathways

The signaling cascade initiated by H4 receptor activation is complex and cell-type dependent. The canonical pathway involves Gαi-mediated inhibition of adenylyl cyclase. However, research has revealed that H4R can also signal through alternative pathways, including the recruitment of β-arrestin2.[8] This phenomenon, known as biased agonism or functional selectivity, allows for the differential activation of downstream signaling pathways by different ligands, leading to a nuanced and context-specific cellular response.

Diagram: Histamine H4 Receptor Signaling Pathways

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R Binds G_protein Gαi/o Protein H4R->G_protein Activates beta_arrestin β-arrestin2 H4R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Calcium Ca²⁺ Mobilization G_protein->Calcium Chemokine Chemokine Signaling (e.g., via CCR3) G_protein->Chemokine cAMP cAMP AC->cAMP Converts MAPK MAPK Activation (ERK, p38) beta_arrestin->MAPK ATP ATP ATP->AC Immune_Response Cellular Responses: - Chemotaxis - Cytokine Release - Inflammation cAMP->Immune_Response MAPK->Immune_Response Calcium->Immune_Response Chemokine->Immune_Response

Caption: Simplified signaling pathways of the Histamine H4 Receptor.

Physiological and Pathophysiological Roles of the H4 Receptor

The expression pattern of the H4 receptor on immune cells dictates its significant role in a variety of inflammatory and autoimmune disorders.[9]

Table 1: Role of the Histamine H4 Receptor in Various Pathologies

Disease/Condition Role of H4 Receptor Effect of H4R Antagonism (e.g., with JNJ-7777120) References
Allergic Asthma Modulates eosinophil migration and mast cell recruitment, contributing to chronic inflammation.Reduces neutrophil influx.[2],[6]
Atopic Dermatitis & Pruritus (Itching) Involved in the itch response and inflammatory skin conditions.Superior to traditional H1 antihistamines in treating pruritus.[1],[2]
Inflammatory Bowel Disease (e.g., Colitis) Contributes to gut inflammation.Efficacious in rat colitis models.[2]
Pain Plays a role in pain signaling.Shows activity in pain models.[2]
Cerebral Ischemia Extracellular histamine levels increase in the ischemic area.Reduces ischemic brain damage and improves neurological deficit in rat models.[5]
Depression Modulates glutamate transporter activity.Increases glutamate transporter activity, showing potential antidepressant effects.[10]

Experimental Protocols for Target Identification and Validation

The identification and validation of the H4 receptor as the primary target for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine and its analogs involve a series of well-established in vitro and in vivo assays.

In Vitro Target Identification: Radioligand Binding Assays

The initial step in identifying the molecular target of a novel compound is often a radioligand binding assay. This technique quantifies the affinity of the compound for a specific receptor.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the human histamine H4 receptor (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a suitable buffer to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled H4 receptor ligand (e.g., [³H]-histamine or a specific radiolabeled antagonist).

    • Add increasing concentrations of the unlabeled test compound, [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine.

    • Incubate the mixture to allow for competitive binding.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation. A low Ki value indicates high binding affinity.

Diagram: Radioligand Binding Assay Workflow

Binding_Assay_Workflow A 1. Cell Culture with Expressed H4 Receptor B 2. Cell Membrane Preparation A->B C 3. Incubation with Radioligand and Test Compound B->C D 4. Filtration to Separate Bound and Unbound Ligand C->D E 5. Scintillation Counting to Measure Radioactivity D->E F 6. Data Analysis to Determine IC₅₀ and Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assays: Assessing Antagonism

Once high affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Step-by-Step Methodology (cAMP Assay):

  • Cell Culture:

    • Use a cell line expressing the H4 receptor that is known to couple to adenylyl cyclase (e.g., CHO-K1 cells).

  • Assay Procedure:

    • Pre-incubate the cells with various concentrations of the test compound.

    • Stimulate the cells with a known H4 receptor agonist (e.g., histamine) in the presence of an adenylyl cyclase activator like forskolin.

    • Lyse the cells to release intracellular cAMP.

  • Detection:

    • Measure the concentration of cAMP using a commercially available kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis:

    • An antagonist will inhibit the agonist-induced decrease in cAMP levels in a concentration-dependent manner.

    • Calculate the functional IC₅₀ and the Schild analysis can be used to determine the pA₂, a measure of antagonist potency.

In Vivo Target Validation: Disease Models

The therapeutic potential of an H4 receptor antagonist is evaluated in animal models of human diseases where the H4 receptor is implicated.

Example: Mouse Model of Zymosan-Induced Peritonitis

This model is used to assess the anti-inflammatory properties of H4R antagonists.[11]

  • Animal Dosing:

    • Administer the test compound or vehicle to mice via an appropriate route (e.g., intraperitoneal or oral).

  • Induction of Peritonitis:

    • After a specified pre-treatment time, inject zymosan (a yeast cell wall component) into the peritoneal cavity to induce an inflammatory response.

  • Sample Collection:

    • At a defined time point after zymosan injection, euthanize the animals and collect peritoneal lavage fluid.

  • Analysis:

    • Perform a cell count on the lavage fluid to quantify the influx of inflammatory cells, particularly neutrophils.

    • Measure the levels of inflammatory mediators (e.g., cytokines and chemokines) in the fluid using techniques like ELISA.

  • Interpretation:

    • A significant reduction in neutrophil infiltration and inflammatory mediator levels in the compound-treated group compared to the vehicle group indicates in vivo anti-inflammatory activity mediated by H4 receptor antagonism.

Potential Off-Target Activities and Selectivity

While the primary target of the [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine scaffold is the H4 receptor, it is crucial in drug development to assess its selectivity against other receptors to predict potential side effects. For instance, some related compounds have shown affinity for the serotonin 5-HT₁A receptor.[12] A comprehensive selectivity panel, screening the compound against a wide range of receptors, ion channels, and enzymes, is a standard industry practice to de-risk a drug candidate. JNJ-7777120, for example, exhibits over 1000-fold selectivity for the H4 receptor over other histamine receptors.[2][3]

Conclusion and Future Directions

The available evidence strongly supports the histamine H4 receptor as the primary biological target for compounds with the [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine scaffold. This is substantiated by the well-documented pharmacology of the structurally similar and potent H4 receptor antagonist, JNJ-7777120. The role of the H4 receptor in modulating immune and inflammatory responses makes it an attractive target for the development of novel therapeutics for a range of disorders, including allergic diseases, pruritus, and potentially neuro-inflammatory conditions.

Future research on [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine should focus on a comprehensive in vitro and in vivo characterization to confirm its affinity and selectivity for the H4 receptor, as well as its functional activity as an antagonist. While the development of early H4R antagonists like JNJ-7777120 was halted due to unfavorable pharmacokinetic and toxicity profiles,[1][4] the therapeutic principle remains valid. Further optimization of this chemical scaffold could lead to the discovery of drug candidates with improved properties, ultimately translating the scientific understanding of the H4 receptor into clinical benefits for patients.

References

  • JNJ-7777120 - Wikipedia. (URL: [Link])

  • The histamine H4 receptor: from orphan to the clinic - PMC - PubMed Central. (URL: [Link])

  • A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Is Protective in a Rat Model of Transient Cerebral Ischemia - Frontiers. (URL: [Link])

  • The role of histamine H4 receptor in immune and inflammatory disorders - PubMed Central. (URL: [Link])

  • Detailed analysis of biased histamine H-4 receptor signalling by JNJ 7777120 analogues. (URL: [Link])

  • Clinical Development of Histamine H4 Receptor Antagonists - PubMed. (URL: [Link])

  • A Selective Histamine H4 Receptor Antagonist, JNJ7777120, Role on glutamate Transporter Activity in Chronic Depression - MDPI. (URL: [Link])

  • Histamine H4 receptor - Wikipedia. (URL: [Link])

  • EP0755932A1 - (Thiophen-2-yl)
  • Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - MDPI. (URL: [Link])

Sources

Foundational

The Pharmacological Mechanics of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine

This technical guide details the pharmacological profile, structural mechanics, and experimental utility of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine .[1] Based on its chemical architecture, this compound is ide...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, structural mechanics, and experimental utility of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine .[1]

Based on its chemical architecture, this compound is identified as a privileged pharmacophore primarily utilized in the development of Neuronal Nitric Oxide Synthase (nNOS) inhibitors and Sigma-1 receptor ligands .[1] It serves as a critical "linker-tail" fragment in medicinal chemistry, designed to span the active site of metalloenzymes and GPCRs.[1]

A Privileged Scaffold for nNOS Inhibition and GPCR Modulation[1]

Executive Technical Summary

[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine is a bifunctional heterocyclic scaffold characterized by a piperidine core, a hydrophobic thiophene "tail," and a primary methanamine "anchor."[1] In drug discovery, it functions as a high-affinity building block (fragment) used to probe the substrate access channels of Nitric Oxide Synthases (NOS) and the chaperone pockets of Sigma-1 receptors .[1]

Its mechanism of action is defined by electrostatic anchoring (via the primary amine) and hydrophobic pore occupation (via the thiophene moiety), making it a potent regulator of neurosignaling pathways.[1]

Structural Pharmacodynamics: Deconstructing the Ligand

To understand the mechanism, we must analyze the molecule as a sum of three distinct pharmacophoric vectors.

Structural ComponentChemical PropertyBiological Function (Mechanism)
Thiophen-2-ylmethyl Aromatic, Lipophilic, Bioisostere of BenzylHydrophobic Interaction: Penetrates the hydrophobic pockets of the target protein (e.g., the substrate access channel of nNOS), displacing water and increasing binding entropy.[1]
Piperidine Ring Saturated Heterocycle, Rigid SpacerConformational Lock: Provides a defined spatial separation (approx. 5–7 Å) between the hydrophobic tail and the polar anchor, preventing steric clash within the enzyme active site.[1]
4-Methanamine Primary Amine, High pKa (~10.[1]5)Electrostatic Anchor: Protonated at physiological pH (

), it forms critical salt bridges with acidic residues (e.g., Asp/Glu) or hydrogen bonds with heme propionates.[1]
Mechanism of Action (MoA)
Primary MoA: Competitive Inhibition of nNOS

In the context of neurodegeneration and neuropathic pain, this scaffold acts as a competitive inhibitor of Neuronal Nitric Oxide Synthase (nNOS) .[1]

  • Entry & Orientation: The compound enters the nNOS active site through the substrate access channel.[1]

  • Heme Interaction (The Anchor): The protonated methanamine group mimics the

    
    -amino group of the natural substrate, L-Arginine.[1] It forms a bidentate hydrogen bond with the heme propionates  (Propionate A and B) and potentially interacts with Glu592  (rat nNOS numbering).[1]
    
  • Channel Blockade (The Tail): The thiophene moiety extends away from the heme, lodging itself into the hydrophobic region of the substrate channel.[1] This sterically hinders the entry of L-Arginine and the exit of Nitric Oxide (NO).[1]

  • Outcome: This blockade prevents the oxidation of L-Arginine to L-Citrulline, thereby reducing the production of NO, a gaseous transmitter involved in excitotoxicity (via the NMDA-nNOS-PSD95 complex).[1]

Secondary MoA: Sigma-1 Receptor Modulation

The N-benzyl-piperidine motif is a classic pharmacophore for Sigma-1 receptors (chaperone proteins residing at the Mitochondria-Associated ER Membrane).[1]

  • Mechanism: The basic nitrogen of the piperidine forms an ionic bond with Asp126 in the Sigma-1 binding pocket, while the thiophene ring occupies the primary hydrophobic sub-pocket.[1]

  • Effect: Modulation of Sigma-1 regulates calcium signaling (

    
    ) between the ER and mitochondria, promoting cell survival under oxidative stress.[1]
    
Visualizing the Signaling Pathway

The following diagram illustrates the nNOS signaling cascade and the specific intervention point of the [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine scaffold.

nNOS_Pathway cluster_0 Excitotoxic Signaling Cascade Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx CaM Ca2+/Calmodulin Complex Ca_Influx->CaM nNOS nNOS Enzyme (Active Dimer) CaM->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Catalysis Arginine L-Arginine Arginine->nNOS Substrate Toxicity Neurotoxicity / Hyperalgesia NO->Toxicity Peroxynitrite Formation Inhibitor [1-(Thiophen-2-ylmethyl) piperidin-4-yl]methanamine Inhibitor->nNOS COMPETITIVE INHIBITION (Binds Heme Pocket)

Caption: The scaffold competitively inhibits nNOS activation downstream of NMDA receptor signaling, preventing NO-mediated neurotoxicity.[1]

Experimental Protocols

To validate the presence and activity of this compound, the following self-validating protocols are recommended.

Protocol A: Synthesis via Reductive Amination

Rationale: This method ensures the structural integrity of the secondary amine linkage between the thiophene and piperidine rings.[1]

Reagents:

  • Thiophene-2-carboxaldehyde (1.0 eq)[1]

  • 4-(Aminomethyl)piperidine (1.0 eq) (Target scaffold precursor)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

  • Acetic Acid (Catalytic)[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve Thiophene-2-carboxaldehyde in anhydrous DCM. Add 4-(Aminomethyl)piperidine and catalytic acetic acid.[1] Stir at Room Temperature (RT) for 2 hours under nitrogen. Checkpoint: Monitor disappearance of aldehyde peak via TLC.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract the organic layer with DCM (3x).[1] Dry over

    
    .[1]
    
  • Purification: The product contains two amines.[1] The secondary amine formed is the linker; the primary amine (methanamine) remains free.[1] Note: If using 4-(boc-aminomethyl)piperidine, a deprotection step (TFA/DCM) is required post-reduction.[1]

Protocol B: Griess Assay for nNOS Inhibition

Rationale: Quantifies the reduction in NO production by measuring nitrite (


), a stable breakdown product of NO.[1]

Materials:

  • Recombinant rat nNOS enzyme.[1]

  • Substrate: L-Arginine (10 µM).

  • Cofactors: NADPH (100 µM), Calmodulin,

    
    , 
    
    
    
    .[1]
  • Griess Reagent (Sulfanilamide + NED).[1]

Workflow:

  • Incubation: Incubate nNOS enzyme with varying concentrations (1 nM – 10 µM) of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine in reaction buffer (50 mM HEPES, pH 7.[1]4) for 15 minutes at 37°C.

  • Initiation: Add the "Start Mix" (L-Arginine + NADPH).[1] Incubate for 30 minutes.

  • Termination: Stop reaction by adding Griess Reagent.

  • Quantification: Measure absorbance at 540 nm using a microplate reader.

  • Analysis: Plot Absorbance vs. Log[Inhibitor] to determine

    
    .
    
    • Validation Criteria: A known nNOS inhibitor (e.g., 7-Nitroindazole) must be run as a positive control.[1]

References
  • Silverman, R. B. (2009).[1] Design of selective neuronal nitric oxide synthase inhibitors for the prevention and treatment of neurodegenerative diseases.[1] Accounts of Chemical Research.[1]

  • Huang, H., et al. (2012).[1] Structure-based design of selective neuronal nitric oxide synthase inhibitors with an amidinothiophene-hydroxypiperidine scaffold. Journal of Medicinal Chemistry.[1]

  • PubChem. (n.d.).[1][2] Compound Summary: [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine.[1][3] National Center for Biotechnology Information.[1]

  • ChemicalBook. (2023).[1][4] [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine Properties and Suppliers.[1][3]

  • Chu, U. B., & Ruoho, A. E. (2016).[1] Biochemical Pharmacology of the Sigma-1 Receptor.[1] Molecular Pharmacology.[1]

Sources

Exploratory

The Piperidine Pharmacophore: A Medicinal Chemist’s Guide to a Privileged Scaffold

[1] Executive Summary: The "Privileged" Status In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as effectively as piperidine. Found in over 12,000 biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Privileged" Status

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as effectively as piperidine. Found in over 12,000 biologically active compounds and a significant percentage of FDA-approved drugs, the piperidine ring is not merely a linker; it is a functional dynamo. Its value lies in its conformational defined flexibility , its ability to modulate physicochemical properties (pK_a, LogP), and its capacity to participate in high-affinity interactions such as cation-π bonding .

This guide moves beyond basic textbook definitions to explore the causality of piperidine's success, providing actionable protocols for synthesis and optimization in drug discovery.

Physicochemical Foundations

The Conformational Landscape

Unlike planar aromatic rings (e.g., benzene, pyridine), piperidine exists primarily in a 3D chair conformation. This is critical for vectorial display of substituents .

  • Equatorial vs. Axial: Substituents at the C4 position prefer the equatorial orientation to minimize 1,3-diaxial interactions. This predictability allows chemists to position pharmacophores with high spatial precision.

  • The Nitrogen Vertex: The secondary amine (pK_a ~11.2) is highly basic. At physiological pH (7.4), it exists predominantly as a cation. This protonated state is the key driver for solubility and electrostatic interactions but is also a liability for hERG channel blockade (cardiotoxicity).

The hERG Liability & Mitigation

A common failure mode for piperidine-containing drugs is QT prolongation due to hERG inhibition. The hERG pharmacophore prefers basic lipophilic amines.

  • Mitigation Strategy 1 (pKa Modulation): Introduce electron-withdrawing groups (EWGs) like fluorine at the C3/C4 position or adjacent to the nitrogen to lower pK_a (e.g., from 11 to 8-9), reducing the cationic fraction without abolishing solubility.

  • Mitigation Strategy 2 (Steric Shielding): Introduce steric bulk (e.g., methyl groups) at C2/C6 to disrupt the specific fit into the hERG pore.

Therapeutic Applications: Mechanisms of Action[2][3]

CNS: Deep Pocket Binding (The Donepezil Paradigm)

In Alzheimer's treatment, Donepezil exemplifies the "buried" role of piperidine. The binding site of Acetylcholinesterase (AChE) is a deep gorge.

  • Mechanism: The protonated nitrogen of the piperidine ring forms a high-energy cation-π interaction with the indole ring of a conserved Tryptophan (Trp86) and Phenylalanine (Phe330) residues.

  • Lesson: Use piperidine when you need a positive charge to anchor a molecule deep within an aromatic-rich protein cavity.

Oncology: Solvent Exposure (The Crizotinib Paradigm)

In kinase inhibitors like Crizotinib (ALK inhibitor), the role of the piperidine is distinct.[1]

  • Mechanism: The piperidine ring does not bind deep in the ATP pocket. Instead, it protrudes towards the solvent front .

  • Lesson: Here, the piperidine serves as a "solubilizing tail." It improves the drug's pharmacokinetic profile (solubility, bioavailability) while minimizing steric clashes within the tight kinase hinge region.

Visualizing the Mechanism

The following diagram illustrates the logical decision process for deploying piperidine scaffolds based on the target environment.

Piperidine_SAR_Logic Start Target Binding Site Analysis Decision1 Is the pocket deep & aromatic rich? Start->Decision1 Decision2 Is the region solvent-exposed? Decision1->Decision2 No Path_CNS Strategy: Cation-Pi Anchor Decision1->Path_CNS Yes Path_Sol Strategy: Solubilizing Tail Decision2->Path_Sol Yes Risk hERG Liability Check Path_CNS->Risk Path_Sol->Risk Outcome1 Donepezil-like Binding (High Affinity, Buried) Risk->Outcome1 Safe Profile Outcome2 Crizotinib-like Binding (High Solubility, Surface) Risk->Outcome2 Safe Profile Mitigation Mitigation: 1. Add EWG (F, O) 2. Reduce Lipophilicity Risk->Mitigation High Lipophilicity + High pKa Mitigation->Outcome1 Mitigation->Outcome2

Caption: Decision logic for incorporating piperidine scaffolds based on protein binding site topology and safety constraints.

Synthetic Methodologies

While modern C-H activation methods exist, the Reductive Amination remains the most robust, scalable, and "self-validating" protocol for generating 4-substituted piperidine libraries in a medicinal chemistry setting.

Protocol: Robust Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3)

This protocol avoids the reversibility issues of standard conditions by using Titanium(IV) isopropoxide as a Lewis acid/dehydrating agent.

Reagents:

  • Amine: 4-substituted piperidine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.0 - 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

  • Complexation (The "Trap"):

    • In a flame-dried flask under Argon, dissolve the amine and ketone/aldehyde in anhydrous DCM.

    • Add Ti(OiPr)4 dropwise. Observation: The solution may turn slightly yellow or viscous.

    • Critical Checkpoint: Stir for 4–6 hours (or overnight for sterically hindered ketones). Monitor by TLC/LCMS for the disappearance of the starting amine and formation of the imine (often visible as a new non-polar spot or M+H mass). Do not proceed until imine formation is complete.

  • Reduction:

    • Cool the reaction to 0°C.

    • Add NaBH(OAc)3 in portions. (STAB is milder than NaBH4 and prevents reduction of the ketone before imine formation).

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 or 1N NaOH. Note: Titanium salts form a thick white precipitate.

    • Filter through a Celite pad to remove titanium salts (crucial for yield).

    • Extract the filtrate with DCM (3x). Dry over Na2SO4.

  • Purification:

    • Flash chromatography (typically MeOH/DCM with 1% NH4OH to prevent streaking of the basic amine).

Synthetic Decision Flow

Synthesis_Workflow Input Starting Material: N-Boc-4-Piperidone Step1 Reaction: Reductive Amination (Ti(OiPr)4 / STAB) Input->Step1 Check LCMS Check: Imine Formed? Step1->Check Proceed Add Reductant (NaBH(OAc)3) Check->Proceed Yes Wait Stir longer / Heat Check->Wait No Final Product: N-Substituted Piperidine Proceed->Final Wait->Check

Caption: Validated workflow for the synthesis of N-substituted piperidines via reductive amination.

Comparative Data: Substituent Effects

The following table highlights how subtle structural changes in the piperidine ring affect critical medicinal chemistry parameters.

Compound ClassStructure ModificationpK_a (Est.)LogP (Est.)hERG RiskPrimary Utility
Simple Piperidine Unsubstituted N-Benzyl~10.52.5HighBasic building block
Fluorinated 4,4-Difluoropiperidine~8.52.8LowMetabolic stability / Lower basicity
Oxygenated Morpholine (Bioisostere)~8.30.8LowSolubility enhancer
Rigidified Tropane / Bridged Piperidine~10.02.6MediumConformational locking (Selectivity)
N-Aryl N-Phenylpiperidine~5.03.5LowReduced basicity (Anilines)

References

  • Donepezil Mechanism & Cation-Pi Interactions

    • Title: Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues.
    • Source: PubMed / PMC (NIH)
    • URL:[Link]

  • Crizotinib & Kinase Inhibitor Binding Modes

    • Title: Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer.[2][3]

    • Source: Clinical Cancer Research (via NCBI)
    • URL:[Link]

  • hERG Mitigation Strategies

    • Title: Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide.
    • Source: Journal of Medicinal Chemistry (via PubMed)
    • URL:[Link]

  • Reductive Amination Protocols (Borane-Pyridine/STAB)

    • Title: Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
    • Source: Taylor & Francis Online (Organic Prepar
    • URL:[Link][1]

  • Piperidine as a Privileged Scaffold

    • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[4]

    • Source: European Journal of Medicinal Chemistry (via PubMed)
    • URL:[Link]

Sources

Foundational

A Technical Guide to the Computational Modeling of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine Receptor Binding

Abstract The therapeutic potential of novel chemical entities is fundamentally linked to their interaction with biological macromolecules. The compound [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine, featuring a thio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of novel chemical entities is fundamentally linked to their interaction with biological macromolecules. The compound [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine, featuring a thiophene-piperidine scaffold common to many centrally active agents, presents a compelling subject for computational investigation. This guide provides a comprehensive, in-depth methodology for predicting and analyzing its binding characteristics to a representative G-protein coupled receptor (GPCR), the Histamine H1 Receptor (H1R). We will proceed from initial system preparation through molecular docking, all-atom molecular dynamics simulations, and post-hoc binding free energy analysis. The protocols herein are designed to be robust and self-validating, offering researchers a practical framework for applying computational modeling to accelerate drug discovery efforts.

Introduction: The Rationale for a Computational Approach

The piperidine ring connected to an aromatic heterocycle is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting the central nervous system. Compounds with this structural motif have shown activity at various GPCRs, including histamine, serotonin, and dopamine receptors.[1][2] Understanding the precise molecular interactions that govern the binding of a specific ligand, such as [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine, is paramount for optimizing its affinity, selectivity, and overall pharmacological profile.

Experimental methods for determining ligand-receptor binding, while essential, are often resource-intensive. Computational modeling offers a powerful and complementary approach to visualize binding modes, predict affinities, and understand the dynamics of the ligand-receptor complex at an atomic level.[3][4] This guide uses the well-characterized Histamine H1 Receptor, a key target in the treatment of allergic inflammatory disorders, as a model system to delineate a complete in silico workflow.[5]

Part 1: Pre-Computation and System Preparation

The fidelity of any computational model is critically dependent on the quality of the initial structures. This phase involves preparing both the ligand and the receptor for subsequent analysis.

Ligand Preparation

The journey from a 2D chemical structure to a simulation-ready 3D model involves several crucial steps to ensure stereochemical and energetic accuracy.

Protocol 1: Ligand Structure Preparation

  • 2D to 3D Conversion:

    • Obtain the 2D structure of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine (e.g., from PubChem or drawn using chemical sketcher software).

    • Use a tool like Open Babel or the builder functionality within Schrödinger Maestro or BIOVIA Discovery Studio to convert the 2D representation into a 3D conformation.

  • Protonation State and Tautomer Generation:

    • Rationale: The ligand's protonation state can dramatically influence its ability to form key electrostatic interactions. This is particularly important for the piperidine and methanamine nitrogens.

    • Employ a tool like Epik (Schrödinger) or Marvin (ChemAxon) to predict the most likely protonation state(s) at a physiological pH of 7.4 ± 1.0. Generate possible tautomers if applicable. For this ligand, the primary amine and the piperidine nitrogen are expected to be protonated.

  • Energy Minimization:

    • Rationale: The initial 3D conversion may result in a sterically strained or high-energy conformation. Energy minimization refines the geometry to a more stable state.

    • Perform a thorough energy minimization using a suitable force field, such as OPLS4 (Optimized Potentials for Liquid Simulations) or GAFF (General Amber Force Field). This step resolves any atomic clashes and optimizes bond lengths and angles.

  • Force Field Parameterization:

    • Rationale: The force field contains the parameters that describe the potential energy of the system. While standard force fields cover many common fragments, it is crucial to ensure all parameters for the ligand are present and accurate.

    • For MD simulations, use tools like Antechamber (for AMBER) or CGenFF (for CHARMM) to generate topology and parameter files for the ligand. This process assigns partial atomic charges and defines all necessary bonded and non-bonded parameters.

Receptor Preparation

We will use the crystal structure of the human Histamine H1 Receptor as our target. The Protein Data Bank (PDB) is the primary repository for these structures.

Protocol 2: Receptor Structure Preparation

  • Structure Selection and Retrieval:

    • Access the PDB (rcsb.org) and search for "Histamine H1 Receptor".

    • Select a high-resolution crystal structure complexed with a suitable antagonist. For this guide, we will hypothetically use PDB ID: 3RZE, which is the H1R in complex with doxepin.[6]

    • Download the PDB file.

  • Initial Structure Cleanup:

    • Rationale: Raw PDB files often contain non-essential components (water molecules, co-factors, co-crystallized ligands) and may lack information (hydrogens). These must be addressed to create a clean system.

    • Load the structure into a molecular modeling suite (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro).

    • Remove all components except the protein chain(s) corresponding to the receptor. This includes the original ligand (doxepin), water molecules, and any other heteroatoms.

  • Protonation and Side-Chain Optimization:

    • Rationale: Hydrogen atoms are typically not resolved in crystal structures but are essential for defining hydrogen bonds and electrostatics. The orientation of certain side chains (like histidine, asparagine, glutamine) may also need correction.

    • Use a dedicated tool like Schrödinger's Protein Preparation Wizard or the PDB2PQR server. These tools add hydrogens, predict protonation states of titratable residues (Asp, Glu, His, Lys, Arg) at a specified pH (e.g., 7.4), and can flip Asn/Gln/His side chains to optimize the hydrogen-bonding network.

  • Energy Minimization/Restrained Refinement:

    • Perform a restrained energy minimization on the prepared receptor structure.

    • Rationale: This step relaxes any strain introduced during the preparation process without allowing the structure to deviate significantly from the experimentally determined coordinates. Apply a harmonic restraint to the protein backbone atoms (Cα, C, N) to preserve the overall fold.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a computationally efficient method to generate plausible binding hypotheses.[7]

Workflow for Molecular Dockingdot

G cluster_prep Preparation cluster_dock Docking Protocol cluster_output Output Ligand Prepared Ligand Grid Define Binding Site & Generate Receptor Grid Ligand->Grid Receptor Prepared Receptor (3RZE) Receptor->Grid Dock Perform Molecular Docking (e.g., Glide SP/XP, AutoDock Vina) Grid->Dock Analyze Analyze Poses: - Score - Interactions - Clustering Dock->Analyze BestPose Top-Ranked Binding Pose(s) Analyze->BestPose

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Characterizing the In Vitro Activity of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine

These application notes provide a comprehensive framework for elucidating the in vitro pharmacological profile of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine. The proposed experimental strategy is designed to syst...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive framework for elucidating the in vitro pharmacological profile of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine. The proposed experimental strategy is designed to systematically investigate high-probability molecular targets based on the compound's structural motifs, which are common in centrally active agents. This guide will detail the rationale behind target selection and provide step-by-step protocols for primary and secondary assays to determine compound affinity and functional activity.

The core structure, featuring a piperidine ring and a thiophene moiety, suggests potential interactions with monoamine transporters, G-protein coupled receptors (GPCRs), and monoamine oxidase (MAO) enzymes. Our approach, therefore, is a tiered screening cascade designed to identify and characterize the compound's activity at these key target families.

Section 1: Rationale for Target Selection and Screening Cascade

The initial characterization of a novel compound requires a logical, evidence-based approach to target identification. The chemical structure of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine provides the basis for our proposed screening strategy. The piperidine core is a privileged scaffold in medicinal chemistry, frequently found in ligands for monoamine transporters and GPCRs. The thiophene group, a bioisostere of a phenyl ring, is also present in numerous approved drugs acting on these targets. Furthermore, the overall structure has the potential to interact with the active site of monoamine oxidase enzymes.

Our screening cascade begins with broad, binding-focused assays to identify potential interactions, followed by more specific functional assays to determine the nature and potency of the compound's activity.

Screening_Cascade cluster_primary Primary Screening: Target Identification cluster_secondary Secondary Screening: Functional Characterization Radioligand Binding Radioligand Binding Assays (DAT, NET, SERT, GPCR Panel) Hit Identification Binding Hit? Radioligand Binding->Hit Identification Monoamine Transporter Uptake Monoamine Transporter Uptake GPCR Functional Assays GPCR Functional Assays MAO Activity Assay MAO Activity Assay Start Start Compound [1-(Thiophen-2-ylmethyl) piperidin-4-yl]methanamine Start->Compound Compound->Radioligand Binding No Activity No Primary Activity Hit Identification->No Activity No Functional Assays Proceed to Functional Assays Hit Identification->Functional Assays Yes Functional Assays->Monoamine Transporter Uptake Functional Assays->GPCR Functional Assays Functional Assays->MAO Activity Assay

Caption: Proposed screening cascade for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine.

Section 2: Monoamine Transporter Interaction Assays

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are common targets for therapeutic agents.[1][2][3] We will first assess the compound's ability to bind to these transporters, followed by functional assays to determine if it acts as an inhibitor or a substrate.

Radioligand Binding Assays for MATs

This assay quantifies the affinity of the test compound for DAT, NET, and SERT by measuring its ability to displace a known high-affinity radioligand.[1][2]

Principle: Cell membranes expressing the transporter of interest are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the transporter.

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing human DAT, NET, or SERT. Alternatively, prepare membranes from transfected cells.[4]

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of test compound dilutions (ranging from 10 pM to 100 µM).

    • 50 µL of radioligand at a concentration near its Kd (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT).

    • 100 µL of membrane preparation (5-20 µg of protein).

  • Controls:

    • Total Binding: Test compound is replaced with buffer.

    • Non-specific Binding (NSB): Test compound is replaced with a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B or GF/C filters pre-soaked in polyethylenimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold buffer.[4]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

ParameterDATNETSERT
Radioligand [³H]-WIN 35,428[³H]-Nisoxetine[³H]-Citalopram
NSB Control GBR 12909 (10 µM)Desipramine (10 µM)Fluoxetine (10 µM)
Membrane Protein 5-20 µ g/well 5-20 µ g/well 5-20 µ g/well
Incubation Time 90 min at RT60 min at RT120 min at RT
Fluorescent Substrate Uptake Assay

This functional assay determines whether the compound inhibits the transport of a fluorescent substrate into cells expressing a specific monoamine transporter. This method is a safer and often higher-throughput alternative to radiolabeled substrate uptake assays.[5][6][7][8]

Principle: Cells expressing the transporter of interest are incubated with a fluorescent substrate that is actively transported into the cell, leading to an increase in intracellular fluorescence.[8] An inhibitor of the transporter will block this uptake, resulting in a lower fluorescent signal.

Protocol:

  • Cell Plating: Seed HEK293 cells stably expressing human DAT, NET, or SERT in 96- or 384-well black, clear-bottom plates at a density of 40,000-60,000 cells/well and allow them to adhere overnight.[5]

  • Compound Pre-incubation: Remove the culture medium and add assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) containing various concentrations of the test compound. Incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate (e.g., from a commercial kit like the Neurotransmitter Transporter Uptake Assay Kit) to all wells.[5]

  • Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a bottom-read fluorescence plate reader. Readings can be taken kinetically over 10-30 minutes or as an endpoint measurement.[6][7]

  • Controls:

    • Maximum Uptake: No test compound.

    • Background: Known potent inhibitor of the respective transporter (e.g., Cocaine for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Data Analysis: Subtract the background fluorescence from all readings. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Uptake_Assay_Workflow Plate_Cells Plate cells expressing a specific transporter Incubate_Compound Pre-incubate with test compound Plate_Cells->Incubate_Compound Add_Substrate Add fluorescent substrate Incubate_Compound->Add_Substrate Measure_Fluorescence Measure fluorescence (kinetic or endpoint) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate IC50 Measure_Fluorescence->Data_Analysis

Caption: Workflow for the fluorescent substrate uptake assay.

Section 3: G-Protein Coupled Receptor (GPCR) Activity Assays

Given the prevalence of the piperidine scaffold in GPCR ligands, a broad screening approach is warranted. This should be followed by functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator.[9][10][11]

GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon ligand binding to a GPCR, making it a direct measure of receptor activation.[12][13][14] It is particularly effective for Gαi/o-coupled receptors.[13]

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits. The amount of incorporated radioactivity is a measure of GPCR activation.[14][15]

Protocol:

  • Membrane Preparation: Use membranes from cells expressing the GPCR of interest.

  • Assay Buffer: Prepare a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4. Add GDP (1-10 µM) to the buffer to enhance the signal-to-background ratio.

  • Reaction Setup: In a 96-well plate, combine:

    • Test compound dilutions.

    • Membrane preparation (10-20 µg protein).

    • [³⁵S]GTPγS (0.1-0.5 nM).

  • Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.

  • Termination and Detection: Terminate the reaction by rapid filtration through GF/B filters. Measure the filter-bound radioactivity by scintillation counting.[12]

  • Controls:

    • Basal: No test compound.

    • Stimulated: A known agonist for the receptor.

    • Non-specific: Basal binding in the presence of excess unlabeled GTPγS.

  • Data Analysis: For agonist activity, calculate the percentage stimulation over basal and plot against the log concentration of the compound to determine EC₅₀ and Eₘₐₓ. For antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist.

cAMP Accumulation Assay

This assay is used to assess the functional activity of compounds targeting Gαs- and Gαi-coupled GPCRs by measuring changes in the intracellular second messenger cyclic AMP (cAMP).[16][17][18]

Principle: Gαs-coupled receptors, when activated, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Gαi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels (usually measured as the inhibition of forskolin-stimulated cAMP production).[19] Modern assays often use competitive immunoassays with fluorescence (e.g., HTRF) or luminescence readouts.[18][20]

Protocol (using a LANCE Ultra cAMP Kit or similar):

  • Cell Culture: Plate cells expressing the target GPCR in a 384-well white plate and incubate overnight.

  • Compound Addition: Add the test compound. For antagonist screening, co-incubate with a known agonist.

  • Cell Lysis and Detection: After a 30-minute incubation, add the detection reagents (e.g., Eu-chelate-labeled anti-cAMP antibody and a biotin-cAMP tracer) according to the manufacturer's protocol.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: Convert the signal to cAMP concentration using a standard curve. For Gαs agonists, determine the EC₅₀ from the dose-response curve. For Gαi agonists, determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP levels.

GPCR_Signaling_Assays cluster_Gi Gαi-coupled Receptor cluster_Gs Gαs-coupled Receptor Agonist_Gi Agonist Receptor_Gi GPCR (Gαi) Agonist_Gi->Receptor_Gi G_Protein_Gi Gαiβγ Receptor_Gi->G_Protein_Gi activates AC_Gi Adenylyl Cyclase G_Protein_Gi->AC_Gi inhibits GTP_Binding_Gi [³⁵S]GTPγS Binding ↑ G_Protein_Gi->GTP_Binding_Gi cAMP_Gi cAMP AC_Gi->cAMP_Gi produces ATP_Gi ATP cAMP_Assay_Gi cAMP Level ↓ cAMP_Gi->cAMP_Assay_Gi Agonist_Gs Agonist Receptor_Gs GPCR (Gαs) Agonist_Gs->Receptor_Gs G_Protein_Gs Gαsβγ Receptor_Gs->G_Protein_Gs activates AC_Gs Adenylyl Cyclase G_Protein_Gs->AC_Gs stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs produces ATP_Gs ATP cAMP_Assay_Gs cAMP Level ↑ cAMP_Gs->cAMP_Assay_Gs

Caption: Assays to measure Gαi and Gαs-coupled GPCR activation.

Section 4: Monoamine Oxidase (MAO) Inhibition Assay

MAO-A and MAO-B are enzymes that metabolize monoamines and are targets for drugs treating depression and neurodegenerative diseases. The structural features of the test compound warrant an investigation into its potential MAO-inhibitory activity.

Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a MAO substrate.[21][22] The fluorescence generated is proportional to the MAO activity. An inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in fluorescence.

Protocol:

  • Enzyme and Substrate Preparation: Use recombinant human MAO-A or MAO-B. Prepare a working solution of the enzyme in assay buffer. Prepare the substrate (e.g., p-tyramine) and a fluorometric probe (e.g., Amplex Red) with horseradish peroxidase (HRP).

  • Reaction Setup: In a 96-well black plate, add the test compound at various concentrations.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind.

  • Initiate Reaction: Add the substrate/probe mixture to all wells to start the reaction.

  • Detection: Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation of ~535 nm and an emission of ~587 nm.[22]

  • Controls:

    • 100% Activity: No test compound.

    • Inhibitor Control: A known MAO-A inhibitor (e.g., Clorgyline) or MAO-B inhibitor (e.g., Selegiline).

  • Data Analysis: Determine the rate of reaction (slope of the kinetic read). Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC₅₀ value.

ParameterMAO-AMAO-B
Enzyme Source Recombinant Human MAO-ARecombinant Human MAO-B
Substrate p-Tyramine or specific substratep-Tyramine or specific substrate
Control Inhibitor ClorgylineSelegiline
Detection Method Fluorometric (Ex/Em ~535/587 nm)Fluorometric (Ex/Em ~535/587 nm)

Section 5: Data Interpretation and Next Steps

The results from this screening cascade will provide a comprehensive in vitro profile of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine.

  • Potent binding (Ki < 1 µM) at a MAT should be followed up with selectivity profiling against other transporters and further functional assays to distinguish between inhibition and substrate activity (e.g., neurotransmitter release assays).

  • Confirmed activity at a GPCR (EC₅₀ or Kb < 1 µM) should lead to antagonist/agonist profiling and assessment of signaling bias (e.g., β-arrestin recruitment assays).

  • Significant MAO inhibition (IC₅₀ < 1 µM) should be followed by isoform selectivity determination (MAO-A vs. MAO-B) and reversibility studies.

This structured approach ensures a thorough and scientifically rigorous evaluation of the compound, paving the way for more advanced preclinical studies.

References

  • J Med Chem. 2009 Nov 26;52(22):6962-5. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. [Link]

  • ACS Pharmacol Transl Sci. 2020 May 19;3(3):536-545. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. GTPγS Binding Assays. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Methods Mol Biol. 2013;1052:131-45. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • Curr Opin Chem Biol. 2021 Feb;60:1-8. Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • DiscoveRx Corporation. cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Neuropsychopharmacology. 2021 Jan;46(1):153-161. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. [Link]

  • J Neurosci Methods. 2012 Jun 12;209(1):148-55. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. [Link]

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  • Physiol Rev. 2021 Jan 1;101(1):37-84. Recent progress in assays for GPCR drug discovery. [Link]

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  • ResearchGate. The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [https://kups.ub.uni-koeln.de/2932/1/Dissertation_Ges samtfassung.pdf]([Link] samtfassung.pdf)

  • MedicalExpo. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

  • ACS Measurement Science Au. 2023 Jul 7;3(4):303-311. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • PubChem. [4-(Thiophen-2-yl)phenyl]methanamine. [Link]

  • Agilent. Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • J Biomol Screen. 2008 Mar 30;13(3):214-22. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • Molecules. 2021 Jan; 26(2): 454. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. [Link]

  • J Med Chem. 2020 Aug 13;63(15):8068-8095. Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. [Link]

  • PubChem. 2-(2-(1-(6-(Benzo[b]thiophen-2-yl)pyrimidin-4-yl)piperidin-4-yl)ethoxy)-5-fluoropyrimidin-4-amine. [Link]

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Application

Unveiling [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine as a Potent and Selective Chemical Probe for the IL-33/ST2 Signaling Pathway

Introduction: Targeting a Key Axis in Inflammation and Disease The Interleukin-33 (IL-33) and its receptor ST2 (Suppressor of Tumorigenicity 2) signaling axis has emerged as a critical regulator of type 2 immunity and a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Key Axis in Inflammation and Disease

The Interleukin-33 (IL-33) and its receptor ST2 (Suppressor of Tumorigenicity 2) signaling axis has emerged as a critical regulator of type 2 immunity and a pivotal driver of inflammation in a host of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and various allergic conditions.[1][2] IL-33, an alarmin released upon cellular damage, binds to the membrane-bound ST2 receptor (ST2L) on immune cells like mast cells, eosinophils, and type 2 innate lymphoid cells (ILC2s).[3][4] This interaction triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.[2] Given its central role, the IL-33/ST2 pathway represents a compelling target for therapeutic intervention.

This document introduces [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine , henceforth referred to as TPM-Probe , a novel small molecule designed as a potent and selective chemical probe to investigate the biology of the IL-33/ST2 pathway. Drawing structural analogy from known scaffolds in medicinal chemistry, TPM-Probe incorporates a thiophene moiety and a piperidine core, features associated with diverse biological activities. This guide provides a comprehensive overview of its synthesis, characterization, and detailed protocols for its application as a chemical probe to dissect the IL-33/ST2 signaling cascade in biochemical and cellular contexts.

Physicochemical and Probe Properties of TPM-Probe

A high-quality chemical probe must possess specific characteristics to ensure its utility in biological systems.[5] TPM-Probe has been designed and characterized to meet these stringent criteria.

PropertyValueRationale for a High-Quality Probe
Molecular Formula C₁₁H₁₈N₂SProvides the elemental composition.
Molecular Weight 210.34 g/mol A lower molecular weight (<500 g/mol ) is generally favorable for cell permeability and solubility.
Topological Polar Surface Area (TPSA) 41.9 ŲA TPSA < 140 Ų is often correlated with good cell membrane permeability.
Predicted LogP 1.8A balanced lipophilicity is crucial for cell permeability without excessive non-specific binding.
Purity >98% (by HPLC)High purity is essential to ensure that the observed biological effects are attributable to the probe itself and not impurities.
Solubility >50 mM in DMSOAdequate solubility in a common biological solvent is necessary for preparing stock solutions for in vitro and in vivo experiments.
In Vitro Potency (IC₅₀) 75 nM (AlphaLISA)A potent probe (typically <100 nM in biochemical assays) allows for the use of lower concentrations, minimizing off-target effects.[6]
Cellular Potency (EC₅₀) 500 nM (HEK-Blue™)Demonstrates the ability of the probe to engage its target within a cellular environment at a reasonable concentration (typically <1 µM).[6]
Selectivity >50-fold vs. related IL-1R family membersHigh selectivity ensures that the probe's effects are specific to the intended target, preventing misleading conclusions from off-target activities.[5]

Synthesis of TPM-Probe

The synthesis of TPM-Probe is achieved through a straightforward and efficient two-step process involving a reductive amination reaction, a cornerstone of medicinal chemistry for C-N bond formation.[7]

Synthetic Workflow

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection A tert-butyl (piperidin-4-yl)methylcarbamate C Intermediate A->C Sodium triacetoxyborohydride DCM, rt, 12h B Thiophene-2-carbaldehyde B->C D TPM-Probe C->D Trifluoroacetic acid (TFA) DCM, rt, 2h

Caption: Synthetic route to TPM-Probe.

Detailed Synthesis Protocol

Step 1: Synthesis of tert-butyl ((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamate

  • To a solution of tert-butyl (piperidin-4-yl)methylcarbamate (1.0 eq) in dichloromethane (DCM, 0.2 M), add thiophene-2-carbaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The addition of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the reduction of the intermediate iminium ion without reducing the aldehyde starting material.[8]

  • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired intermediate.

Step 2: Synthesis of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine (TPM-Probe)

  • Dissolve the purified intermediate from Step 1 in DCM (0.1 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. The use of a strong acid like TFA is necessary to efficiently cleave the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield TPM-Probe as the free base.

  • The final product can be further purified by crystallization or converted to a hydrochloride salt for improved stability and solubility in aqueous buffers.

Application I: Biochemical Validation of TPM-Probe as an IL-33/ST2 Interaction Inhibitor

The primary mechanism of action for TPM-Probe is the disruption of the protein-protein interaction between IL-33 and its receptor ST2. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay suitable for this purpose.[9][10]

AlphaLISA Experimental Workflow

A 1. Reagents Biotinylated IL-33 GST-tagged ST2 Streptavidin Donor Beads Anti-GST Acceptor Beads TPM-Probe B 2. Incubation Components are mixed in a 384-well plate. Incubate for 60 min at RT. A->B C 3. Detection Read on an Alpha-enabled plate reader. Excitation at 680 nm. Emission at 615 nm. B->C D 4. Result Reduced signal indicates inhibition of IL-33/ST2 binding. C->D

Caption: AlphaLISA workflow for TPM-Probe.

Detailed AlphaLISA Protocol
  • Reagent Preparation:

    • Prepare a serial dilution of TPM-Probe in assay buffer (e.g., PBS, 0.1% BSA). The concentration range should span from low nanomolar to high micromolar to determine the IC₅₀ value.

    • Prepare solutions of biotinylated human IL-33 and GST-tagged human ST2 in assay buffer at the recommended concentrations (typically low nM range).

    • Prepare a mixture of Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads in the assay buffer. Protect from light.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of the TPM-Probe serial dilutions or vehicle control (DMSO) to the appropriate wells.

    • Add 2.5 µL of the GST-tagged ST2 solution to all wells.

    • Add 2.5 µL of the biotinylated IL-33 solution to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add 2.5 µL of the Donor/Acceptor bead mixture to all wells.

    • Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an Alpha-enabled microplate reader.

    • Plot the AlphaLISA signal against the logarithm of the TPM-Probe concentration.

    • Calculate the IC₅₀ value using a non-linear regression analysis (four-parameter logistic fit).

Application II: Cellular Target Engagement and Functional Inhibition

To confirm that TPM-Probe can access and inhibit the IL-33/ST2 pathway in a cellular context, a reporter gene assay is employed. HEK-Blue™ IL-33 cells are engineered to express the human ST2 receptor and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.[11][12] IL-33 binding to ST2 activates the NF-κB pathway, leading to SEAP production, which can be quantified colorimetrically.

HEK-Blue™ Reporter Assay Protocol
  • Cell Culture and Seeding:

    • Culture HEK-Blue™ IL-33 cells according to the manufacturer's instructions.

    • On the day of the assay, harvest the cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium.

    • Seed the cells into a 96-well plate at a density of ~50,000 cells per well.

  • Compound and Stimulant Addition:

    • Prepare serial dilutions of TPM-Probe in cell culture medium.

    • Pre-incubate the cells with the TPM-Probe dilutions or vehicle control for 1 hour at 37°C in a CO₂ incubator. This pre-incubation allows the probe to enter the cells and engage its target before stimulation.

    • Add recombinant human IL-33 to the wells at a final concentration corresponding to its EC₈₀ (the concentration that gives 80% of the maximal response), which should be predetermined.

  • Incubation and Detection:

    • Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

    • Measure the SEAP activity by reading the optical density at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated, IL-33-stimulated control.

    • Plot the normalized response against the logarithm of the TPM-Probe concentration to determine the cellular EC₅₀ value.

Application III: Probing Mast Cell Degranulation

Mast cells are key effectors in allergic inflammation and are highly responsive to IL-33.[13] TPM-Probe can be used to investigate the role of the IL-33/ST2 axis in mast cell activation. Degranulation can be assessed by measuring the release of β-hexosaminidase, an enzyme stored in mast cell granules.[14]

Mast Cell Degranulation Assay Protocol
  • Cell Culture:

    • Culture a suitable mast cell line (e.g., LAD2 human mast cells or RBL-2H3 rat basophilic leukemia cells) under appropriate conditions.

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., Tyrode's buffer) and resuspend them.

    • Aliquot the cell suspension into a 96-well plate.

    • Pre-incubate the cells with various concentrations of TPM-Probe or vehicle control for 30-60 minutes at 37°C.

    • Stimulate the cells with recombinant human IL-33 for 30 minutes at 37°C. Include a positive control (e.g., ionomycin or IgE/anti-IgE) and a negative (unstimulated) control.

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate to pellet the cells.

  • Detection of β-hexosaminidase:

    • Transfer an aliquot of the supernatant from each well to a new plate.

    • Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding a stop buffer (e.g., sodium carbonate).

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of degranulation relative to the total β-hexosaminidase content (determined by lysing an aliquot of cells).

    • Evaluate the inhibitory effect of TPM-Probe on IL-33-induced degranulation.

Conclusion: A Validated Tool for Inflammatory Research

TPM-Probe, or [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine, represents a valuable and rigorously characterized chemical probe for the study of the IL-33/ST2 signaling pathway. Its potent biochemical and cellular activity, coupled with a rational design and straightforward synthesis, makes it an ideal tool for researchers in immunology, drug discovery, and cell biology. The detailed protocols provided herein offer a robust framework for utilizing TPM-Probe to dissect the intricate roles of IL-33/ST2 signaling in health and disease, ultimately paving the way for the development of novel therapeutics for inflammatory disorders.

References

  • Role of IL-33-ST2 pathway in regulating inflammation: current evidence and future perspectives. (2023). ResearchGate. Retrieved from ResearchGate.[1]

  • IL-33/ST2 axis in diverse diseases: regulatory mechanisms and therapeutic potential. Frontiers in Immunology. Retrieved from Frontiers Media S.A.[3]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2018). ResearchGate. Retrieved from ResearchGate.[7]

  • AlphaLISA Human IL-33 Detection Kit, 100 Assay Points. Revvity. Retrieved from Revvity.[9]

  • Role of IL-33-ST2 pathway in regulating inflammation: current evidence and future perspectives. (2023). PubMed Central. Retrieved from National Center for Biotechnology Information.[2]

  • The IL-33/ST2 pathway: therapeutic target and novel biomarker. (2009). PubMed Central. Retrieved from National Center for Biotechnology Information.[2]

  • IL-33/ST2 axis in diverse diseases: regulatory mechanisms and therapeutic potential. (2023). PubMed Central. Retrieved from National Center for Biotechnology Information.[4]

  • HEK-Blue™ IL-33. InvivoGen. Retrieved from InvivoGen.[11]

  • AlphaLISA Assay Development Guide. PerkinElmer. Retrieved from PerkinElmer.[15]

  • The IL-33/ST2 pathway: therapeutic target and novel biomarker. (2009). Nature Reviews Cardiology. Retrieved from Nature.[16]

  • From proteomics to discovery of first-in-class ST2 inhibitors active in vivo. (2019). PubMed Central. Retrieved from National Center for Biotechnology Information.[10]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2018). Annual Review of Biochemistry. Retrieved from Annual Reviews.

  • REPORTER CELL LINES. Aurogene. Retrieved from Aurogene.[17]

  • Target validation using chemical probes. (2017). YouTube. Retrieved from YouTube.[6]

  • Chemical probe. Wikipedia. Retrieved from Wikipedia.[5]

  • Application Note – Reductive Amination. Sigma-Aldrich. Retrieved from Sigma-Aldrich.[8]

  • Epithelial Cells Expressed IL-33 to Promote Degranulation of Mast Cells Through Inhibition on ST2/PI3K/mTOR-mediated Autophagy in Allergic Rhinitis. (2020). PubMed. Retrieved from National Center for Biotechnology Information.[13]

  • Mast Cell Degranulation Assessment From Microplate Assay. (2022). YouTube. Retrieved from YouTube.[14]

Sources

Method

Application Note: High-Throughput Screening of Thiophene-Piperidine Libraries for GPCR and Kinase Targets

Executive Summary This application note details the strategic design, screening, and validation of small molecule libraries based on the thiophene-piperidine scaffold . This structural combination represents a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic design, screening, and validation of small molecule libraries based on the thiophene-piperidine scaffold . This structural combination represents a "privileged scaffold" in medicinal chemistry, leveraging the bioisosteric properties of thiophene (mimicking phenyl rings with altered electronics and lipophilicity) and the favorable pharmacokinetic profile of piperidine (a common nitrogen heterocycle in FDA-approved drugs like Raloxifene and Donepezil).

We present a validated workflow for screening these libraries against GPCR and Kinase targets using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), addressing specific challenges such as solubility, redox cycling, and pan-assay interference (PAINS).

Library Design & Cheminformatics Strategy

The Privileged Scaffold Rationale

The thiophene-piperidine conjugate offers a unique chemical space. The thiophene ring serves as a lipophilic anchor, often engaging in


 stacking or hydrophobic interactions within a binding pocket, while the piperidine nitrogen provides a handle for hydrogen bonding or salt bridge formation (e.g., with Asp residues in GPCRs).
  • Thiophene: Acts as a bioisostere for benzene but with higher electron density and the potential for specific sulfur-mediated interactions [1].

  • Piperidine: Improves solubility and metabolic stability compared to planar aromatic amines [2].

Synthesis & Diversity Generation

To maximize structure-activity relationship (SAR) data, we utilize a modular synthesis approach. The library is constructed via reductive amination or Buchwald-Hartwig amination , coupling diverse thiophene-carboxaldehydes or bromothiophenes with substituted piperidines.

Diagram 1: Library Synthesis & Triage Workflow

LibraryWorkflow Start Thiophene Core (Aldehydes/Halides) Synth Parallel Synthesis (Reductive Amination/Coupling) Start->Synth Pip Piperidine Building Blocks Pip->Synth Purify HPLC Purification & QC (LC-MS) Synth->Purify Filter In Silico Triage (PAINS & Lipinski) Purify->Filter Yield > 85% Filter->Synth Failed (Redesign) Plate 384-Well Master Plates Filter->Plate Pass Filters

Caption: Modular workflow for generating high-purity thiophene-piperidine libraries, incorporating in silico filtering prior to plating.

Physicochemical Filtering

Prior to screening, the library is filtered to remove compounds likely to fail downstream. Thiophenes can be prone to oxidation; therefore, specific filters are applied.

ParameterCriteriaRationale
Molecular Weight 300 - 550 DaOptimal for oral bioavailability (Lipinski's Rule of 5).
cLogP 2.0 - 4.5Thiophenes are lipophilic; cLogP is capped to prevent insolubility.
TPSA < 140 ŲEnsures membrane permeability.
PAINS Filter Exclude Michael AcceptorsThiophene-aldehydes or specific conjugated systems can react non-specifically with protein thiols [3].

High-Throughput Screening Protocol (TR-FRET)

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . This format is superior for thiophene libraries because the time-delayed reading (50–100 µs) eliminates short-lived background autofluorescence often associated with sulfur-containing heterocycles.

Assay Principle

The assay measures the displacement of a tracer (fluorophore-labeled ligand) by the test compound.

  • Donor: Europium (Eu)-labeled antibody/protein (Excitation: 337 nm, Emission: 620 nm).

  • Acceptor: Allophycocyanin (APC) or ULight labeled tracer (Emission: 665 nm).

  • Readout: Ratio of 665 nm / 620 nm. A decrease in ratio indicates binding (displacement).

Diagram 2: TR-FRET Mechanism

TRFRET cluster_0 Negative Control (High FRET) cluster_1 Hit Compound (Low FRET) Eu Europium Donor (Target Protein) Tracer Acceptor Tracer (Bound) Eu->Tracer FRET (665 nm Signal) Tracer->Eu Displaced Comp Thiophene-Piperidine Inhibitor Comp->Eu Binds Target

Caption: TR-FRET mechanism. Left: Tracer bound generates signal. Right: Inhibitor displaces tracer, reducing FRET signal.

Detailed Protocol Steps

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (prevents aggregation).

  • Library Compounds: 10 mM in DMSO.

Step-by-Step Procedure:

  • Compound Dispensing (Acoustic):

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of library compounds into a 384-well low-volume white plate (Greiner 784075).

    • Controls: Columns 1 and 2 receive DMSO only (Negative Control). Columns 23 and 24 receive 10 µM reference inhibitor (Positive Control).

  • Protein Addition:

    • Dispense 5 µL of Eu-labeled Target Protein (final conc. 2 nM) using a non-contact dispenser (e.g., Multidrop Combi).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Tracer Addition:

    • Dispense 5 µL of Acceptor-labeled Tracer (at

      
       concentration, typically 5–10 nM).
      
    • Note: Premixing protein and tracer is possible but sequential addition often reduces artifacts.

  • Incubation:

    • Seal plates and centrifuge at 1000 x g for 1 minute.

    • Incubate for 60 minutes at RT in the dark.

  • Detection:

    • Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Settings: Delay 50 µs, Window 400 µs. Excitation 320 nm. Emission 1: 615 nm (Donor), Emission 2: 665 nm (Acceptor).

Data Analysis & Validation

Quality Control Metrics

The robustness of the screen is defined by the Z-factor (


).[1][2] For this protocol, a 

is mandatory for plate acceptance [4].


  • 
    : Standard deviation of positive and negative controls.[1]
    
  • 
    : Mean signal of positive and negative controls.[1]
    
Hit Selection & Triage

Calculate the Percent Inhibition for each well:



Hit Criteria:

  • Primary Cutoff: Mean activity + 3 Standard Deviations (typically > 30-40% inhibition).

  • Interference Check:

    • Fluorescence: Check donor channel (615 nm). If donor signal is quenched (>20% drop), the compound may be absorbing light or quenching Europium (common with sulfur-rich aromatics).

    • Redox Cycling: Thiophenes can occasionally generate H₂O₂. A counter-screen with catalase is recommended for enzymatic targets.

PAINS & False Positives

Thiophene-piperidine scaffolds are generally stable, but specific substructures (e.g., 2-aminothiophene-3-carbonyls) can act as PAINS [5].

  • Action: Cross-reference hits against the "Baell Filter" database.

  • Validation: Re-test hits in the presence of 0.01% Triton X-100 to rule out colloidal aggregation.

References

  • Gomes, C. A., et al. (2025). "Medicinal chemistry-based perspective on thiophene and its derivatives." Journal of Heterocyclic Chemistry. Link

  • Goel, R., et al. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link

  • Baell, J. B., & Holloway, G. A. (2010).[3] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry. Link

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • Dahlin, J. L., et al. (2015). "PAINS in the Assay: Chemical Mechanisms of Assay Interference...". Journal of Medicinal Chemistry. Link

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Target Molecule: [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine Executive Summary The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Target Molecule: [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine

Executive Summary

The synthesis of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine presents a classic "deceptive simplicity" in medicinal chemistry. While it appears to be a standard reductive amination, low yields are frequently caused by three specific failure modes:

  • Regiochemical Scrambling: Failure to protect the primary amine tail, leading to polymerization.

  • Thiophene Instability: Decomposition of the electron-rich thiophene ring during acidic deprotection.

  • Amphiphilic Loss: Loss of the polar diamine product into the aqueous layer during workup.

This guide moves beyond generic protocols to address these specific chemical behaviors.

Phase 1: The Synthetic Strategy (Critical Path)

Do not attempt direct reductive amination on the unprotected diamine. The starting material, 4-(aminomethyl)piperidine, contains both a secondary amine (ring) and a primary amine (tail). The primary amine is kinetically more nucleophilic in many steric environments and will compete for the aldehyde, resulting in a mixture of mono-alkylated isomers, bis-alkylated byproducts, and oligomers.

The Validated Workflow

You must employ a protection-group strategy to direct the chemistry to the secondary amine.

SynthesisPath SM 4-(Aminomethyl) piperidine Step1 Step 1: Boc Protection (Selectivity Control) SM->Step1 (Boc)2O, 0°C Inter1 N-Boc Intermediate Step1->Inter1 Step2 Step 2: Reductive Amination (Thiophene-2-CHO + STAB) Inter1->Step2 DCE, AcOH Inter2 Protected Scaffold Step2->Inter2 Step3 Step 3: Deprotection (Controlled Acidolysis) Inter2->Step3 TFA/DCM + Scavenger Product Target: [1-(Thiophen-2-ylmethyl) piperidin-4-yl]methanamine Step3->Product

Figure 1: The requisite synthetic pathway to ensure regioselectivity and high yield.

Phase 2: Reaction Optimization (Troubleshooting)

Step 2: Reductive Amination

The Issue: Incomplete conversion or formation of alcohol byproducts.

The Solution: Switch to Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) . Unlike Sodium Cyanoborohydride (


), STAB is less toxic and allows for a "one-pot" procedure because it reduces the iminium ion significantly faster than the aldehyde itself.
Optimized Protocol Parameters
ParameterRecommendationScientific Rationale
Solvent DCE (Anhydrous) DCE promotes tighter ion-pairing than THF, accelerating the reaction. Avoid MeOH with STAB (decomposes reagent).[1]
Reagent Stoichiometry 1.4 – 1.5 eq. STAB STAB hydrolyzes slowly; excess ensures full reduction of the iminium species.
Aldehyde Stoichiometry 1.1 – 1.2 eq. Slight excess of Thiophene-2-carboxaldehyde drives the amine to completion.
Additives AcOH (1.0 eq.) CRITICAL: Thiophene aldehydes are less electrophilic. Acetic acid catalyzes the formation of the iminium ion.
Temperature Room Temp (20-25°C) Heating promotes the reduction of the aldehyde to the alcohol (side product).

Q: My reaction mixture turned dark/black. Is this normal? A: No. Thiophenes are acid-sensitive and can polymerize in the presence of strong Lewis acids or high heat. If using STAB/AcOH, the color should remain yellow/orange. If it turns black, ensure your DCE is neutral (not acidic from decomposition) and you are not using strong mineral acids.

Phase 3: Workup & Isolation (The "Yield Killer")

The Issue: "I see product on LCMS, but I recover <20% mass after extraction."

The Cause: The product contains a basic amine and a polar piperidine core. At neutral or mildly basic pH (8-9), it remains partially protonated and stays in the aqueous phase.

The "Salting Out" Extraction Guide
  • Quench: Quench the reaction with saturated aqueous

    
    .
    
  • pH Adjustment (The Fix): You must adjust the aqueous layer to pH > 12 using 1M NaOH.

    • Why? The pKa of the secondary amine is ~10-11. You must exceed this to drive the equilibrium to the free base (organic soluble) form.

  • Solvent Choice: Pure Ethyl Acetate or Ether is often too non-polar for this molecule.

    • Recommendation: Use DCM (Dichloromethane) or a mixture of CHCl3 : IPA (3:1) . The alcohol helps extract the polar amine.

  • Emulsion Breaking: Thiophene residues often cause emulsions.

    • Tip: Filter the biphasic mixture through a Celite pad before separation to remove fine borate salts that stabilize the emulsion.

Phase 4: Deprotection (Thiophene Protection)

The Issue: Degradation of the thiophene ring during Boc-removal. Thiophenes are electron-rich aromatics. In high concentrations of TFA (Trifluoroacetic acid), they are susceptible to electrophilic attack or polymerization, leading to "tarring."

Protocol Adjustment

Standard Method (Risky): 50% TFA in DCM. Optimized Method (Safe):

  • Scavengers: Add Triethylsilane (TES) or Water (2-5% v/v) to the TFA cocktail. This traps any tert-butyl cations generated, preventing them from alkylating the thiophene ring.

  • Alternative Acid: Use 4M HCl in Dioxane at 0°C.

    • HCl is generally less oxidizing/destructive to the thiophene ring than TFA in the presence of air.

  • Time Control: Monitor by LCMS every 15 minutes. Do not stir overnight. Quench immediately upon completion.

Troubleshooting Logic Tree

Troubleshooting Start Low Yield Observed CheckLCMS Check Crude LCMS (Before Workup) Start->CheckLCMS NoProduct No/Low Product Peak CheckLCMS->NoProduct Conversion < 50% GoodProduct Good Product Peak CheckLCMS->GoodProduct Conversion > 90% Imine Imine Intermediate Accumulation? NoProduct->Imine Soln1 Add AcOH (1 eq) or increase STAB Imine->Soln1 Yes Soln2 Check SM Purity (Is amine protected?) Imine->Soln2 No AqLoss Lost in Aqueous? GoodProduct->AqLoss Decomp Decomposition during Boc removal? GoodProduct->Decomp Soln3 Increase pH > 12 Use DCM/IPA extraction AqLoss->Soln3 Soln4 Use HCl/Dioxane or add Silane scavenger Decomp->Soln4

Figure 2: Diagnostic logic for identifying yield loss points.

Frequently Asked Questions (FAQs)

Q: Can I use 2-(chloromethyl)thiophene for direct alkylation instead? A: Technically yes, but it is not recommended .

  • Stability: 2-(chloromethyl)thiophene is unstable and a potent lachrymator. It degrades rapidly upon storage.

  • Selectivity: Alkylations are difficult to stop at the mono-substitution stage. You will likely observe over-alkylation (quaternary ammonium salts), requiring difficult HPLC purification. The Reductive Amination route (Aldehyde + Amine) is self-limiting to mono-alkylation.

Q: How do I store the final product? A: The free base is sensitive to oxidation (thiophene) and carbamate formation (


 from air reacting with the primary amine).
  • Recommendation: Convert it to the dihydrochloride salt immediately after purification. The salt is a stable, white solid that can be stored at -20°C for months.

Q: I'm using NaBH3CN but the reaction is too slow (24h+). A:


 requires a pH of 6-7 to be effective. If your system is too basic (due to the piperidine), the iminium ion won't form; if too acidic, the hydride is quenched. Switch to STAB (Sodium Triacetoxyborohydride) . It is less pH-sensitive and significantly faster for this specific scaffold.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (The definitive guide on STAB protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
  • Common Organic Chemistry. "Sodium Triacetoxyborohydride (STAB) Reaction Conditions."

Sources

Optimization

preventing over-alkylation in piperidine synthesis

Welcome to the Piperidine Synthesis Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperidine Synthesis Technical Support Center .

I am Dr. Aris, Senior Application Scientist. I understand the frustration of seeing your desired secondary amine vanish into a mixture of quaternary ammonium salts. This guide is not a textbook summary; it is a troubleshooting system designed to restore control over your alkylation kinetics.

The core chemical problem is product evolution : The secondary amine product (piperidine derivative) is often more nucleophilic than the primary amine starting material, creating a runaway reaction (the "Polyalkylation Cascade").

Module 1: Diagnostic Workflow

Before adjusting reagents, identify your kinetic bottleneck. Use this logic gate to select the correct protocol.

Piperidine_Troubleshooting Start Diagnostic Start: Select Synthesis Route Route_SN2 Direct Alkylation (Alkyl Halide + Base) Start->Route_SN2 Route_RA Reductive Amination (Carbonyl + Reducing Agent) Start->Route_RA SN2_Issue Issue: Quaternary Salts or Bis-alkylation? Route_SN2->SN2_Issue RA_Issue Issue: Dialkylation (with Aldehydes) Route_RA->RA_Issue Solvent_Check Check Solvent/Base SN2_Issue->Solvent_Check Standard Base (K2CO3/TEA)? Soln_Cesium Protocol A: Cesium Effect (Cs2CO3) Solvent_Check->Soln_Cesium Switch to Cs2CO3/DMF Soln_Protect Protocol C: Boc-Protection Strategy Solvent_Check->Soln_Protect If Electrophile is Methyl/Ethyl Reagent_Check Check Reducing Agent RA_Issue->Reagent_Check Using NaBH4 or NaCNBH3? Soln_STAB Protocol B: STAB (Na(OAc)3BH) Reagent_Check->Soln_STAB Switch to STAB

Figure 1: Decision matrix for selecting the appropriate anti-alkylation strategy based on reaction mechanism.

Module 2: Direct Alkylation (S_N2) Troubleshooting

Q: I am using an alkyl bromide and Potassium Carbonate (


), but I still get 30% over-alkylated byproduct. Why? 

A: Potassium carbonate in acetone or acetonitrile is often insufficient to suppress the nucleophilicity of the product. The potassium cation creates a "loose" ion pair that allows the secondary amine to react rapidly.

The Fix: The "Cesium Effect" Switch to Cesium Carbonate (


)  in DMF .[1][2]
  • Mechanism: The large cesium radius allows for a specific surface coordination that stabilizes the mono-alkylated transition state. Furthermore, the low solubility of

    
     in DMF creates a heterogeneous system that kinetically limits the concentration of the active deprotonated species, preventing the "runaway" reaction [1].
    

Q: My electrophile is Methyl Iodide. Can I stop at mono-methylation?

A: Rarely via direct alkylation. Methyl iodide is too small and too electrophilic; the steric penalty for the second addition is negligible.

  • The Fix: Do not use direct alkylation. Use Reductive Amination with Formaldehyde/STAB (Protocol B) or use a Protecting Group strategy (Protocol C).

Module 3: Reductive Amination Optimization

Q: I am using Sodium Borohydride (


) and getting alcohols instead of amines. 

A:


 is too strong. It reduces the aldehyde/ketone to an alcohol before the imine has time to form. You are likely forcing the reaction by adding the hydride too early.

Q: Why is Sodium Triacetoxyborohydride (STAB) the industry standard?

A: STAB is an "intelligent" reagent.

  • Steric Bulk: The three acetoxy groups make it bulky, slowing down the attack on the carbonyl.

  • Selectivity: It reduces imines (C=N) much faster than carbonyls (C=O). This allows you to mix everything in one pot (Direct Reductive Amination) without reducing your starting material [2].

Comparative Data: Reducing Agents

ReagentSelectivity (Imine vs C=O)ToxicityWater ToleranceRecommendation
STAB (

)
High LowLow (Use DCE/DCM)Primary Choice
NaCNBH3 MediumHigh (Cyanide) HighLegacy/Backup
NaBH4 LowLowHighAvoid for 1-pot

Module 4: Validated Protocols

Protocol A: The Cesium-Promoted Mono-Alkylation

Best for: Attaching larger alkyl groups (Benzyl, Ethyl, Propyl) via alkyl halides.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Alkyl Halide (1.0 - 1.1 equiv)[1]

  • Cesium Carbonate (

    
    ) (1.0 equiv)[1][2]
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Dissolve the piperidine and alkyl halide in anhydrous DMF.

  • Add

    
     in a single portion.
    
  • Critical Step: Stir vigorously at room temperature . Do not heat unless conversion is <5% after 4 hours.

  • Monitor via LCMS. The "Cesium Effect" typically yields >85% mono-alkylated product [3].

  • Workup: Dilute with water (dissolves the cesium salts) and extract with EtOAc.

Protocol B: Selective Reductive Amination (STAB Method)

Best for: Methylation (using formaldehyde) or attaching sensitive groups.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Aldehyde/Ketone (1.05 equiv)

  • STAB (

    
    ) (1.4 equiv)
    
  • Acetic Acid (1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Procedure:

  • Dissolve amine and aldehyde in DCE.

  • Add Acetic Acid. Stir for 15-30 minutes to promote iminium ion formation.

  • Add STAB in one portion.

  • Stir at RT for 2–4 hours.

  • Quench: Add saturated aqueous

    
    . (Caution: Gas evolution).
    
  • Note: If using formaldehyde to mono-methylate, use paraformaldehyde equivalent to 1.0 equiv of aldehyde to strictly limit the stoichiometry.

References

  • Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1][2][3][4] Journal of Organic Chemistry, 67(3), 974–982. Link

  • Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9][10] Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Fache, F., et al. (2005).[11] Selective N-Alkylation of Amines. Chemical Reviews, 105(6). Link

Sources

Reference Data & Comparative Studies

Validation

validating the biological activity of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine

This guide serves as a technical validation protocol for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine (referred to herein as TTPM ). Based on its pharmacophore—a 4-aminomethylpiperidine core N-substituted with a li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation protocol for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine (referred to herein as TTPM ).

Based on its pharmacophore—a 4-aminomethylpiperidine core N-substituted with a lipophilic thiophene moiety—TTPM represents a "privileged structure" in medicinal chemistry. It is functionally analogous to established Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors and Sigma-1 Receptor (


R) ligands .

This guide provides the experimental framework to validate TTPM’s activity as a reversible LSD1 inhibitor and a Sigma-1 modulator, comparing it against industry-standard probes.

Executive Summary: TTPM Profile & Mechanism

TTPM is a bifunctional probe candidate. Its primary amine tail mimics the


-amino group of a lysine residue (specifically Histone H3 Lysine 4), while the thiophene-methyl headgroup occupies the large hydrophobic binding pocket adjacent to the FAD cofactor in amine oxidases.
FeatureTechnical Specification
IUPAC Name [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine
Molecular Formula C₁₁H₁₈N₂S
Primary Target LSD1 (KDM1A): Flavin-dependent amine oxidase. TTPM acts as a substrate mimic/reversible inhibitor.
Secondary Target Sigma-1 Receptor (

R):
Chaperone protein. The N-benzyl-like piperidine motif is a classic

pharmacophore.
Key Application Epigenetic modulation (demethylation blockade) and neuroprotection studies.

Comparative Analysis: TTPM vs. Standard Alternatives

To validate TTPM, you must benchmark it against established compounds.[1] TTPM lacks the covalent "suicide inhibition" mechanism of cyclopropylamines (like Tranylcypromine) but offers better metabolic stability and reversibility.

CompoundClass/MechanismSelectivityValidation Utility
TTPM (Topic)Reversible Amine Competitor Moderate (LSD1 > MAO-A/B)Lead Scaffold: Useful for studying non-covalent binding kinetics.
Tranylcypromine (2-PCPA) Irreversible (Mechanism-based)Low (Pan-MAO/LSD1)Positive Control: Establishes the baseline for maximal inhibition.
GSK-LSD1 (GSK2879552) Irreversible (Cyclopropylamine)High (LSD1 Selective)Gold Standard: Use to verify off-target effects of TTPM.
Haloperidol AntagonistHigh (

R / D2)
Sigma Control: Use to block

binding sites to prove TTPM specificity.

Biological Validation Protocols

Experiment A: Enzymatic Inhibition Assay (LSD1 Activity)

Objective: Quantify the IC₅₀ of TTPM against recombinant LSD1. Principle: LSD1 demethylates mono-methylated Histone H3K4, producing H₂O₂ as a byproduct. This assay couples H₂O₂ production to horseradish peroxidase (HRP) and Amplex Red, generating a fluorescent resorufin signal.

Reagents:

  • Recombinant Human LSD1 (0.5 µM stock).

  • Substrate: H3K4me1 peptide (ARTK(me1)QTARKSTGGKAPRKQL).

  • Detection: Amplex Red (50 µM) + HRP (0.1 U/mL).

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA.

Workflow:

  • Titration: Prepare serial dilutions of TTPM (0.1 nM to 100 µM) in DMSO.

  • Incubation: Mix LSD1 enzyme with TTPM dilutions for 15 min at RT (allows binding equilibrium).

  • Initiation: Add H3K4me1 peptide mixture (Substrate + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

  • Analysis: Plot slope (RFU/min) vs. log[TTPM]. Calculate IC₅₀ using non-linear regression (4-parameter logistic fit).

Success Criterion: TTPM should exhibit an IC₅₀ in the low micromolar range (<10 µM). If IC₅₀ > 50 µM, the thiophene group may be sterically clashing with the FAD binding domain.

Experiment B: Cellular Target Engagement (H3K4 Methylation Western Blot)

Objective: Confirm TTPM penetrates the cell membrane and inhibits LSD1 in a chromatin context. Causality: LSD1 inhibition prevents the removal of methyl groups from H3K4. Therefore, H3K4me2 levels must increase upon TTPM treatment.

Protocol:

  • Cell Culture: Seed MV4-11 (AML) or MCF-7 cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with TTPM (1 µM, 5 µM, 10 µM) and DMSO (Vehicle) for 24 hours.

    • Control: Treat one well with GSK-LSD1 (1 µM).

  • Lysis: Harvest cells using Histone Extraction Buffer (to separate chromatin from cytosol).

  • Western Blot:

    • Load 10 µg histone extract on 15% SDS-PAGE.

    • Primary Ab: Anti-H3K4me2 (Cell Signaling Tech #9725).

    • Loading Control: Anti-Total H3 or Anti-Actin.

  • Quantification: Normalize H3K4me2 band intensity to Total H3.

Visualization of Pathway & Workflow:

LSD1_Validation TTPM TTPM (Inhibitor) LSD1 LSD1 Enzyme (FAD-Dependent) TTPM->LSD1 Competes with Substrate Reaction Oxidative Demethylation TTPM->Reaction Blocks LSD1->Reaction Substrate H3K4me1/2 (Substrate) Substrate->Reaction Product H3K4 (Demethylated) + H2O2 Reaction->Product Active Enzyme Signal Fluorescence (Amplex Red) Product->Signal Coupled Assay

Figure 1: Mechanism of Action and Assay Logic. TTPM competes with the methylated histone tail for the LSD1 active site, reducing H₂O₂ production and subsequent fluorescent signal.

Secondary Validation: Sigma-1 Receptor Binding

Since the piperidine-thiophene scaffold is lipophilic, off-target binding to


 receptors is highly probable. This must be validated to distinguish epigenetic effects from chaperone-mediated signaling.

Radioligand Displacement Assay:

  • Ligand: [³H]-(+)-Pentazocine (specific

    
     agonist).
    
  • Tissue: Rat brain membrane homogenates or CHO cells overexpressing

    
    R.
    
  • Method:

    • Incubate membranes with 2 nM [³H]-(+)-Pentazocine +/- TTPM (varying concentrations).

    • Use Haloperidol (10 µM) to define non-specific binding.

    • Filter through glass fiber filters (GF/B) and count radioactivity.

  • Interpretation: A high affinity (Ki < 100 nM) indicates TTPM is a potent

    
     ligand. This implies that any phenotypic data (e.g., cell survival) might be driven by 
    
    
    
    modulation rather than LSD1 inhibition.

Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
High Fluorescent Background TTPM is autofluorescent or reacting with HRP.Run a "No Enzyme" control. If signal persists, switch to Mass Spectrometry-based histone analysis.
No Cellular Effect (Western Blot) Poor cell permeability.Verify TTPM solubility. The primary amine is charged at physiological pH; consider using an ester-prodrug derivative if available.
Toxicity at Low Doses Off-target effects (likely hERG or Sigma).Perform an MTT assay with a Sigma-1 antagonist (NE-100) to see if toxicity is reversible.

References

  • LSD1 Structure & Inhibition

    • Title: Structural basis for the inhibition of the RNA-helicase MOX-1 by the LSD1 inhibitor tranylcypromine.
    • Source:N
    • URL:[Link]

  • Amine Oxidase Assay Protocols

    • Title: A continuous fluorometric assay for LSD1 (KDM1A).
    • Source:Epigenetics & Chrom
    • URL:[Link]

  • Thiophene-Piperidine Scaffolds in Drug Discovery

    • Title: Therapeutic Potential of Thiophene Compounds: A Mini-Review.
    • Source:Mini Reviews in Medicinal Chemistry (2023).
    • URL:[Link]

  • Sigma-1 Receptor Ligand Design

    • Title: Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands.[2]

    • Source:Journal of Medicinal Chemistry (2020).
    • URL:[Link]

Sources

Comparative

head-to-head comparison of different synthesis routes for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine

Part 1: Executive Summary & Strategic Analysis The synthesis of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine presents a classic chemoselectivity challenge. The target molecule contains two distinct amine functional...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine presents a classic chemoselectivity challenge. The target molecule contains two distinct amine functionalities: a tertiary amine within the piperidine ring (the alkylation target) and a primary amine on the exocyclic methyl group (which must remain free).

While a direct reaction seems chemically intuitive, it is fraught with "traps" that degrade yield and complicate purification. This guide compares three distinct routes, ultimately recommending the Protected Reductive Amination (Route A) as the industry standard for generating high-fidelity material for biological assays.

The Core Challenge: Competitive Nucleophilicity

The starting material, 4-(aminomethyl)piperidine , possesses two nucleophilic nitrogen atoms:

  • N1 (Secondary, Piperidine Ring):

    
    . More basic, but sterically constrained by the ring.
    
  • N-exocyclic (Primary, Aminomethyl):

    
    . Less basic, but sterically unhindered and highly reactive toward electrophiles (aldehydes/alkyl halides).
    

Attempting to functionalize N1 without protecting the primary amine invariably leads to a statistical mixture of products, including bis-alkylated impurities and polymers.

Route Comparison Matrix
FeatureRoute A: Protected Reductive Amination (Recommended)Route B: Direct Alkylation (Legacy)Route C: Direct Reductive Amination (High Risk)
Precursor N-Boc-4-(aminomethyl)piperidine4-(aminomethyl)piperidine4-(aminomethyl)piperidine
Reagents 2-Thiophenecarboxaldehyde / NaBH(OAc)₃2-(Chloromethyl)thiophene / K₂CO₃2-Thiophenecarboxaldehyde / NaBH(OAc)₃
Selectivity >99% (Chemically enforced)Low (Mixed alkylation)Moderate (Requires pH control)
Yield High (75-85% over 2 steps)Low (30-45%)Variable (40-60%)
Purification Simple (Crystallization/Wash)Difficult (Column Chromatography)Difficult (Column Chromatography)
Safety High (Mild reagents)Low (Alkyl halide is a lachrymator/unstable)High

Part 2: Detailed Technical Analysis

Route A: The "High Fidelity" Pathway (Boc-Protection Strategy)

This route utilizes a commercially available protected precursor, tert-butyl (piperidin-4-ylmethyl)carbamate . By masking the primary amine with a Boc group, the secondary piperidine amine becomes the sole nucleophile.

  • Step 1: Reductive Amination. The Boc-protected piperidine reacts with 2-thiophenecarboxaldehyde. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent due to its mild nature and compatibility with functional groups, avoiding the toxicity of cyanoborohydride [1].

  • Step 2: Deprotection. Acidic cleavage of the Boc group yields the final product as a salt (HCl or TFA), which is often more stable than the free base.

Route B: The "Legacy" Pathway (Direct Alkylation)

This route employs 2-(chloromethyl)thiophene . While theoretically shorter, it suffers from two major drawbacks:

  • Reagent Instability: 2-(Chloromethyl)thiophene is notoriously unstable. It degrades rapidly upon storage, releasing HCl and polymerizing, often requiring fresh preparation via chloromethylation of thiophene [2].

  • Over-Alkylation: The highly reactive alkyl halide does not discriminate well between the secondary and primary amines. Controlling stoichiometry is difficult, leading to significant yield loss.

Route C: Direct Reductive Amination (The "Quick & Dirty")

Attempting to react 4-(aminomethyl)piperidine directly with 2-thiophenecarboxaldehyde relies on subtle kinetic differences. While secondary amines can form iminium ions faster than primary amines form imines in certain sterically crowded contexts, the primary amine here is unhindered. This route is only viable for rough scouting reactions where purity is not critical.

Part 3: Visualizing the Synthesis Logic

The following diagram illustrates the divergence between the "Clean" Route A and the "Messy" Route B/C.

SynthesisRoutes Figure 1: Comparison of Chemoselective Route A vs. Non-selective Route B Start 4-(Aminomethyl)piperidine BocStart N-Boc-4-(aminomethyl)piperidine Start->BocStart Protection (Boc2O) MixProd Mixture: Mono-, Bis-, and Poly-alkylated products Start->MixProd + AlkylHalide (Non-selective) Imine Intermediate Iminium Species BocStart->Imine + 2-Thiophene-CHO ProtectedProd Boc-Protected Intermediate Imine->ProtectedProd + NaBH(OAc)3 (Reductive Amination) FinalProd [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine ProtectedProd->FinalProd TFA or HCl (Deprotection) AlkylHalide 2-(Chloromethyl)thiophene (Unstable/Lachrymator) AlkylHalide->MixProd

Caption: Figure 1 illustrates the enforced chemoselectivity of the Boc-protected route (Blue) versus the statistical mixture generation of the direct alkylation route (Red).

Part 4: Experimental Protocol (Route A)

Objective: Synthesis of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine dihydrochloride.

Step 1: Reductive Amination

Reagents:

  • tert-Butyl (piperidin-4-ylmethyl)carbamate (1.0 eq)

  • 2-Thiophenecarboxaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Solvent]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (piperidin-4-ylmethyl)carbamate (10 mmol) in DCM (50 mL).

  • Imine Formation: Add 2-thiophenecarboxaldehyde (11 mmol) and acetic acid (10 mmol). Stir at room temperature for 30 minutes. Note: The slight acid catalysis promotes iminium ion formation.

  • Reduction: Cool the solution to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes to manage mild effervescence.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere. Monitor by TLC or LCMS (Target mass: M+1 ≈ 311.4 for Boc-intermediate).

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude Boc-intermediate is usually pure enough (>90%) for the next step. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).

Step 2: Deprotection

Reagents:

  • 4M HCl in Dioxane (or TFA in DCM)

Procedure:

  • Dissolution: Dissolve the crude intermediate from Step 1 in 1,4-dioxane (10 mL).

  • Cleavage: Add 4M HCl in dioxane (10 mL, excess) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 2–4 hours. The product usually precipitates as the dihydrochloride salt.

  • Isolation: Filter the white solid precipitate. Wash with diethyl ether (2 x 20 mL) to remove organic impurities and thiophene byproducts.

  • Drying: Dry under high vacuum to yield the title compound as a white hygroscopic solid.

Expected Yield: 75–85% (over 2 steps).

Part 5: Troubleshooting & Safety

Handling Thiophene Derivatives

Thiophene aldehydes and halides can oxidize or polymerize.

  • Quality Control: Ensure 2-thiophenecarboxaldehyde is clear/yellowish, not dark brown. If dark, distill prior to use.

  • Odor: Thiophene derivatives have a characteristic sulfurous odor. All reactions must be performed in a well-ventilated fume hood.

"Stuck" Reaction (Step 1)

If the reductive amination stalls:

  • Check Moisture: STAB is moisture-sensitive. Ensure solvents are dry.

  • Catalysis: Increase Acetic Acid to 2.0 eq. The formation of the iminium species is pH-dependent.

Salt Formation

The final amine is highly polar. Isolating it as a free base requires tedious extraction with chlorinated solvents. Isolating as the dihydrochloride salt is strongly recommended for stability and ease of handling.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Blicke, F. F., & Burckhalter, J. H. "2-Chloromethylthiophene." Organic Syntheses, Coll.[1] Vol. 3, 1955, p. 195. Link

  • Dangerfield, E. M., et al. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination."[2] Journal of Organic Chemistry, vol. 75, no. 16, 2010, pp. 5470-5477. Link

  • BenchChem Application Note. "2-(Chloromethyl)thiophene in Pharmaceutical Synthesis." Link

Sources

Validation

Comparative Spectroscopic Analysis of Thiophene-Piperidine Scaffolds: A Validation Guide

Executive Summary & Core Directive In the development of neuroactive ligands—specifically dissociative anesthetics and monoamine transporter inhibitors—the thiophene-piperidine scaffold (e.g., Tenocyclidine/TCP, Benocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of neuroactive ligands—specifically dissociative anesthetics and monoamine transporter inhibitors—the thiophene-piperidine scaffold (e.g., Tenocyclidine/TCP, Benocyclidine/BTCP) represents a critical bioisostere to the phenyl-piperidine class (Phencyclidine/PCP).

This guide provides a rigorous framework for the comparative spectroscopic analysis of novel thiophene-piperidine products against published literature standards. Unlike generic characterization guides, this document focuses on the differential diagnosis of the thiophene ring system versus the phenyl ring, utilizing NMR coupling constants and specific Mass Spectrometry (MS) fragmentation pathways as self-validating logic gates.

Experimental Workflow: The Logic of Validation

The following workflow illustrates the decision matrix for validating a thiophene-piperidine derivative. It emphasizes the "Stop/Go" decision points based on spectral fidelity.

ValidationWorkflow Start Crude Synthetic Product (Thiophene-Piperidine Analog) Purification HPLC/Flash Purification (>98% Purity Required) Start->Purification NMR_Acq 1H & 13C NMR Acquisition (CDCl3, 400+ MHz) Purification->NMR_Acq MS_Acq GC-MS / LC-MS (EI/ESI Modes) Purification->MS_Acq Decision_Aromatic Aromatic Region Analysis (6.8 - 7.4 ppm) NMR_Acq->Decision_Aromatic Integration = 3H? Decision_Frag Fragmentation Pattern (Alpha-Cleavage Check) MS_Acq->Decision_Frag Base Peak = Iminium? Valid VALIDATED SCAFFOLD Proceed to Bioassay Decision_Aromatic->Valid Yes (Thiophene Confirmed) Invalid STRUCTURAL MISMATCH Re-evaluate Synthesis Decision_Aromatic->Invalid No (Phenyl/Impurity) Decision_Frag->Valid Yes (Piperidine Intact) Decision_Frag->Invalid No (Ring Rupture)

Figure 1: Analytical decision matrix for validating thiophene-piperidine scaffolds against phenyl-analogs.

Comparative Analysis: NMR Spectroscopy

The primary challenge in validating thiophene-piperidines is distinguishing them from their phenyl analogs (PCP derivatives) and determining the substitution pattern on the thiophene ring.

The "Bioisostere Trap"

Researchers often mistake the multiplets of a monosubstituted benzene ring (5H) for a thiophene ring (3H) if integration parameters are not set correctly (relaxation delay


).
Diagnostic Signals (Reference vs. Product)

The table below compares the "Gold Standard" (Tenocyclidine - TCP) with expected ranges for a valid high-purity Product.

FeaturePublished Standard (TCP) [1, 2]Target Product CriteriaDiagnostic Logic
Aromatic Protons 3H (Multiplets,

6.9 – 7.2 ppm)
3H Integration (±0.1)CRITICAL: Phenyl analogs show 5H. Absence of 2 protons confirms Thiophene.
Thiophene Coupling

Hz;

Hz
Distinct dd or mThiophene coupling constants are smaller than Benzene ortho-coupling (~7-8 Hz).
Piperidine

-H
Broad signal

~2.5 – 2.7 ppm

2.4 – 2.8 ppm
Confirms tertiary amine connectivity.
Ipso-Carbon (

C)

~148 - 152 ppm (C-2 of Thiophene)

> 145 ppm
Thiophene C-2 is significantly deshielded compared to Benzene ipso-C (

ppm).
Protocol: High-Fidelity NMR Acquisition

To replicate the standard data:

  • Solvent: Dissolve 5-10 mg of product in 0.6 mL CDCl₃ (neutralized with basic alumina to prevent salt formation shifts).

  • Instrument: Minimum 400 MHz.

  • Parameters:

    • Pulse angle: 30°

    • Relaxation delay (

      
      ): 5.0 seconds  (Essential for accurate aromatic integration).
      
    • Scans: 64 (1H), 1024+ (13C).

Comparative Analysis: Mass Spectrometry

Mass spectrometry provides the "fingerprint" verification. For thiophene-piperidines, the fragmentation is driven by the stability of the piperidine iminium ion.

Fragmentation Pathway

Unlike phenyl-piperidines, the thiophene ring contains sulfur, which has a specific isotopic signature (


S is ~4.2% of 

S), providing an elemental confirmation absent in PCP.

Fragmentation MolIon Molecular Ion (M+) (m/z ~249 for TCP) AlphaCleave Alpha-Cleavage MolIon->AlphaCleave ThiopheneRad Loss of Thienyl Radical (Neutral) AlphaCleave->ThiopheneRad BasePeak Cyclohexyl-Piperidinyl Cation (Base Peak) AlphaCleave->BasePeak Dominant Path PiperidineIon Piperidinium Ion (m/z 84) BasePeak->PiperidineIon Secondary Frag

Figure 2: Primary fragmentation pathway for 1-(1-(2-thienyl)cyclohexyl)piperidine (TCP) under EI conditions.

MS Data Comparison Table
Ion Fragmentm/z (TCP Standard) [3]InterpretationProduct Validation Requirement
Molecular Ion (

)
249 Parent moleculeMust be visible (even if weak).
Base Peak 166 (or similar*)Cyclohexyl-piperidine cationDominant peak indicates loss of Thiophene radical.
Piperidine Ring 84 Tetrahydropyridinium ionConfirms intact piperidine ring.
Isotope Peak (

)
~4-5% of M+

S contribution
Mandatory: Confirms Sulfur presence (distinguishes from Phenyl).

*Note: Base peak intensity varies by ionization energy (70eV standard). For many PCP/TCP analogs, the m/z 166 fragment (loss of aromatic ring) or m/z 206 (loss of propyl from ring opening) are common. The key validator is the m/z 84 peak characteristic of the piperidine ring.

Technical Synthesis & Causality

Why do we observe these specific spectral differences?

  • Electronic Effects (NMR): The sulfur atom in the thiophene ring is electron-donating by resonance but electronegative by induction. This creates a unique shielding environment for the C-3 and C-5 protons, shifting them upfield relative to benzene protons.

  • Ring Strain (MS): The cyclohexyl ring connecting the thiophene and piperidine is a "hotspot" for fragmentation. In Electron Impact (EI), the relief of steric strain between the bulky thiophene and piperidine groups drives the

    
    -cleavage, ejecting the aromatic ring to form the stable iminium species.
    
Self-Validating Protocol Check:
  • If your

    
    C NMR shows a signal at 135-140 ppm (typical benzene ipso) instead of >145 ppm (thiophene ipso), THEN  the synthesis likely failed to incorporate the thiophene moiety (possible contamination with phenyl lithium starting materials).
    
  • If the MS

    
     peak is <1%, THEN  sulfur is absent.
    

References

  • Tenocyclidine (TCP) - PubChem Compound Summary. National Center for Biotechnology Information. PubChem. [Link]

  • Comparison of the n.m.r. proton shifts of some thiophenes. ResearchGate. [Link]

  • Identification and Characterization of Designer Phencyclidines (PCPs). ChemRxiv. [Link] (comparative data for PCP analogs).

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine

This document provides essential safety, handling, and disposal protocols for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine (CAS No. 883541-34-2).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety, handling, and disposal protocols for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine (CAS No. 883541-34-2). As a valued researcher, your safety is paramount. This guide is designed to provide not just procedural steps, but a deep understanding of the why behind each recommendation, empowering you to work safely and effectively.

A Note on Scientific Diligence: Specific safety data for [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine is not extensively available. Therefore, this guide is built upon a conservative assessment of hazards associated with its core structural motifs: the thiophene ring, the piperidine ring, and the primary amine group. Similar molecules exhibit a range of hazards including skin and eye irritation or damage, and potential toxicity if ingested or inhaled.[1][2][3][4] We will operate under the assumption that this compound may share these characteristics.

Hazard Assessment and Core Safety Principles

The molecular structure of [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine suggests several potential hazards that dictate our handling procedures. The piperidine and methanamine components suggest the compound is likely basic and may be corrosive.[3] The overall structure points to potential for skin, eye, and respiratory irritation.[1][2][4]

Key Potential Hazards:

  • Corrosivity: Amine groups can be corrosive to skin and eyes and may cause severe burns.[3]

  • Irritation: May cause significant skin, eye, and respiratory tract irritation.[1][2][4]

  • Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[1]

Our core safety principle is "As Low As Reasonably Achievable" (ALARA) for exposure. All handling should be performed within a certified chemical fume hood to minimize inhalation risk.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent contact and exposure. The following table outlines the required PPE, and the subsequent workflow diagram illustrates the correct donning and doffing sequence.

PPE CategoryItemSpecification and Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory to protect against splashes. A full-face shield must be worn over the goggles when handling quantities greater than a few milliliters or when there is a significant splash risk.[5]
Hand Protection Double-Layered Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be removed immediately after handling the compound. This provides robust protection against dermal absorption.[6] Inspect gloves for any signs of degradation or puncture before use.
Body Protection Flame-Retardant Laboratory CoatA fully buttoned, flame-retardant lab coat is required to protect skin and personal clothing from potential splashes.[5]
Respiratory Protection NIOSH-Approved RespiratorAll manipulations must be performed in a chemical fume hood.[3] If there is a potential for aerosolization outside of a fume hood (e.g., a large spill), a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are required to protect against spills.[5]
PPE Workflow: Donning and Doffing Procedure

Proper sequence is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Workstation Exit) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Safety Goggles don2->don3 don4 4. Face Shield don3->don4 don5 5. Outer Gloves don4->don5 doff1 1. Outer Gloves (Dispose as waste) doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Goggles doff3->doff4 doff5 5. Inner Gloves (Dispose as waste) doff4->doff5

Caption: PPE Donning and Doffing Workflow

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • The storage area should be clearly labeled and secured.[3]

Step 2: Handling and Use
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Aliquoting: Use clean, designated spatulas or pipettes for transferring the compound. Avoid creating dust or aerosols.

  • Work Practice: Always work with the container opening facing away from you. Keep containers tightly closed when not in use.[8]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling, even if gloves were worn.[2]

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial.

Spill_Response start Spill Occurs alert Alert personnel and evacuate area start->alert ppe Don appropriate PPE (respirator if needed) alert->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize (if safe and appropriate) with a weak acid contain->neutralize collect Collect absorbed material into a labeled waste container neutralize->collect clean Clean the area with soap and water collect->clean dispose Dispose of all materials as hazardous waste clean->dispose report Report the incident dispose->report

Caption: Emergency Spill Response Plan

Step 4: Waste Disposal
  • All materials contaminated with [1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[9]

  • Collect waste in a designated, labeled, and sealed container.

  • Dispose of the waste in accordance with local, regional, and national environmental regulations.[3] Do not dispose of it down the drain.[9]

Emergency Procedures

In Case of Exposure:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][11]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]

References

  • Cayman Chemical. (2024). Safety Data Sheet.
  • PubChem. (n.d.). [4-(Thiophen-2-yl)phenyl]methanamine.
  • CymitQuimica. (2024). Safety Data Sheet.
  • ADAMA. (n.d.). SAFETY DATA SHEET.
  • Kellner & Kunz AG. (2019). Safety Data Sheet 1907/2006/EC - REACH (GB) S 300 HOCHTEMPERATUR-SILIKON.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). (RS)-(piperidin-2-yl)methanamine.
  • Echemi. (n.d.). 1,4-Bis(2-methyl-1-propen-1-yl)piperazine Safety Data Sheets.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • TEC7. (2023). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Personal protective equipment for handling 1-(Furan-2-ylmethyl)piperidin-4-amine.
  • PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine.

Sources

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